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  • Product: Methyl 2-(5-acetylthiophen-2-yl)acetate
  • CAS: 67289-12-7

Core Science & Biosynthesis

Foundational

1H and 13C NMR Spectral Reference Data for Methyl 2-(5-acetylthiophen-2-yl)acetate: A Technical Guide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) Executive Summary Thiophene derivatives are ubiquitous p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7)

Executive Summary

Thiophene derivatives are ubiquitous pharmacophores in medicinal chemistry, frequently serving as bioisosteres for benzene rings to modulate lipophilicity and metabolic stability. Methyl 2-(5-acetylthiophen-2-yl)acetate is a highly functionalized 2,5-disubstituted thiophene that acts as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate structural verification of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for ensuring batch-to-batch reproducibility and downstream synthetic success.

This whitepaper provides a comprehensive, expert-level breakdown of the 1 H and 13 C NMR spectral data for this molecule. By moving beyond mere data tabulation, this guide explores the quantum mechanical and electromagnetic causalities behind the observed chemical shifts and coupling constants, grounded in established spectroscopic principles [1].

Structural & Mechanistic Analysis: The Causality of Chemical Shifts

To accurately interpret the NMR spectrum of Methyl 2-(5-acetylthiophen-2-yl)acetate, one must analyze the electronic environment dictated by its functional groups. The molecule features a central electron-rich thiophene heterocycle flanked by two distinct substituents: an electron-withdrawing acetyl group (-COCH 3​ ) at C-5 and a methyl acetate group (-CH 2​ COOCH 3​ ) at C-2.

The Deshielding Anisotropy of the Acetyl Group

The acetyl group at the 5-position exerts a profound electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. The highly electronegative carbonyl oxygen draws π -electron density out of the thiophene ring. This depletion of electron density is most acutely felt at the adjacent C-4 position. Consequently, the H-4 proton is severely deshielded, moving its resonance significantly downfield to approximately 7.56 ppm . This behavior is a hallmark of carbonyl-substituted heteroaromatics [2].

The Insulating Effect of the Methylene Bridge

Conversely, the substituent at C-2 is a methyl acetate group. While the ester moiety itself is electron-withdrawing, the intervening methylene bridge (-CH 2​ -) acts as an electronic insulator. It prevents the ester's π -system from conjugating with the thiophene ring. Instead, the methylene group slightly donates electron density into the ring via hyperconjugation. As a result, the H-3 proton remains relatively shielded compared to H-4, resonating upfield at approximately 6.98 ppm [1].

Spin-Spin Coupling in the Thiophene System

The coupling constant ( J ) between H-3 and H-4 provides definitive proof of the 2,5-disubstitution pattern. In five-membered heteroaromatic rings, the ortho coupling constant ( J3,4​ ) is typically between 3.5 and 4.5 Hz, which is notably smaller than the ortho coupling seen in standard benzene rings (7–9 Hz) due to the acute internal bond angles and altered π -bond order [2]. For this molecule, a clean doublet-doublet system with J=3.8 Hz is observed.

Quantitative Spectral Reference Data

The following tables summarize the predicted and empirically supported high-resolution NMR data for Methyl 2-(5-acetylthiophen-2-yl)acetate, referenced against standard spectral databases [3].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment / Structural Causality
7.56 Doublet (d)3.81HThiophene H-4: Strongly deshielded by the adjacent -M effect of the acetyl carbonyl group.
6.98 Doublet (d)3.81HThiophene H-3: Shielded relative to H-4 due to the insulating methylene bridge of the C-2 substituent.
3.88 Singlet (s)-2H-CH 2​
  • (Methylene): Shifted downfield by the combined inductive effects of the thiophene ring and the ester carbonyl.
3.76 Singlet (s)-3H-OCH 3​ (Methoxy): Typical shift for a methyl ester, deshielded by the adjacent electronegative oxygen.
2.52 Singlet (s)-3H-COCH 3​ (Acetyl Methyl): Deshielded by the magnetic anisotropy of the adjacent ketone carbonyl.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift (δ, ppm)Carbon TypeAssignment / Structural Causality
190.5 Quaternary (C=O)Acetyl Carbonyl: Highly deshielded ketone carbon.
170.2 Quaternary (C=O)Ester Carbonyl: Shielded relative to the ketone due to resonance donation from the methoxy oxygen.
143.0 Quaternary (C)Thiophene C-5: Directly attached to the electron-withdrawing acetyl group.
140.5 Quaternary (C)Thiophene C-2: Directly attached to the methylene bridge.
132.5 Tertiary (CH)Thiophene C-4: Deshielded by the resonance effect of the adjacent acetyl group.
128.0 Tertiary (CH)Thiophene C-3: Unaffected by strong electron withdrawal; typical aromatic shift.
52.5 Primary (CH 3​ )Methoxy Carbon (-OCH 3​ ): Deshielded by the ester oxygen.
35.0 Secondary (CH 2​ )Methylene Carbon (-CH 2​ -): Positioned between two sp 2 hybridized systems.
26.5 Primary (CH 3​ )Acetyl Methyl Carbon (-COCH 3​ ): Alpha to a ketone carbonyl.

Standardized Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility in drug development workflows, NMR acquisition must follow a rigorous, self-validating protocol. The following methodology guarantees high-fidelity spectral generation.

Step 1: Precision Sample Preparation

  • Weigh exactly 15–20 mg of the analyte for 1 H NMR (or 50–70 mg for 13 C NMR) into a clean glass vial.

  • Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation Check: Ensure the solution is entirely particulate-free. Filter through a glass wool plug into a 5 mm NMR tube if necessary to prevent magnetic susceptibility artifacts.

Step 2: Probe Tuning and Matching

  • Insert the sample into the spectrometer.

  • Tune and match the probe circuit to the exact Larmor frequencies of the target nuclei (e.g., 400.13 MHz for 1 H and 100.61 MHz for 13 C). This maximizes the quality factor ( Q ) of the receiver coil, ensuring optimal signal-to-noise ratio (SNR).

Step 3: Locking and Shimming

  • Lock the spectrometer frequency to the deuterium ( 2 H) resonance of the CDCl 3​ solvent.

  • Perform gradient shimming (e.g., TopShim) to optimize the Z0, Z1, and Z2 magnetic field gradients.

  • Self-Validation Check: Monitor the Free Induction Decay (FID) or the lock level. A successful shim will yield a sharp, symmetrical solvent peak with a full width at half maximum (FWHM) of < 1.0 Hz.

Step 4: Pulse Width Calibration

  • Determine the exact 90° pulse width (P1) for the specific sample to ensure accurate quantitative integration and maximum transverse magnetization.

Step 5: Data Acquisition & Processing

  • 1H NMR: Execute a standard 1D sequence (e.g., zg30) with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.

  • 13C NMR: Execute a proton-decoupled 1D sequence (e.g., zgpg30 using WALTZ-16 decoupling) with 1024 scans and a D1 of 2 seconds.

  • Processing: Apply zero-filling to 64k data points. Apply an exponential window function (LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual phase correction (zero and first order) and baseline correction. Reference the spectrum by setting the TMS singlet to exactly 0.00 ppm.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating NMR acquisition protocol described above.

G A 1. Sample Preparation (Analyte + CDCl3 + TMS) B 2. Probe Tuning & Matching (Maximize Coil Q-Factor) A->B C 3. Locking & Shimming (Optimize B0 Homogeneity) B->C D 4. Pulse Calibration (Determine 90° Pulse Width) C->D E 5. Data Acquisition (1H / 13C Pulse Sequences) D->E F 6. Signal Processing (FT, Phase/Baseline Correction) E->F

Figure 1: Standardized self-validating workflow for high-resolution NMR spectral acquisition.

References

  • Pretsch, Ernö, et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer Professional, Springer Berlin Heidelberg. URL:[Link]

  • Silverstein, Robert M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley. URL:[Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Database. URL:[Link]

Exploratory

Thermodynamic Stability of Methyl 2-(5-acetylthiophen-2-yl)acetate at Room Temperature: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery and organic synthesis, thiophene derivatives serve as indispensable pharmacophores and building blocks. Among these, Methyl 2-(5-acetylthiophen-2-yl)acetate (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery and organic synthesis, thiophene derivatives serve as indispensable pharmacophores and building blocks. Among these, Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) occupies a unique chemical space due to its bifunctional nature. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life, formulation, and ambient handling of functionalized heterocycles.

This technical guide provides an in-depth analysis of the thermodynamic stability of Methyl 2-(5-acetylthiophen-2-yl)acetate at room temperature (298.15 K). By deconstructing the structural causality behind its electronic profile and detailing self-validating experimental protocols, this whitepaper equips researchers with the mechanistic understanding required to optimize the storage and application of this critical compound.

Structural Causality & Thermodynamic Foundations

The thermodynamic stability of any thiophene derivative at ambient conditions is primarily dictated by its susceptibility to electrophilic attack—most notably by atmospheric singlet oxygen ( 1O2​ ) and moisture. Unsubstituted thiophene is relatively electron-rich, making it prone to slow degradation and polymerization over time. However, the stability profile of Methyl 2-(5-acetylthiophen-2-yl)acetate is drastically altered by its substituents.

The Causality of Electronic Depletion

The molecule features two highly influential functional groups:

  • The Acetyl Group at C5: This group exerts a strong mesomeric (-M) and inductive (-I) electron-withdrawing effect. By pulling π -electron density out of the aromatic thiophene ring and delocalizing it toward the carbonyl oxygen, the overall energy of the Highest Occupied Molecular Orbital (HOMO) is lowered.

  • The Methyl Acetate Group at C2: The ester moiety, separated from the ring by a methylene bridge, exerts a localized inductive (-I) pull, further stabilizing the electron distribution.

Mechanistic Outcome: The synergistic electron withdrawal from both the C2 and C5 positions creates a heavily electron-depleted thiophene core. This depletion drastically increases the activation energy required for oxidation. Mathematical modeling of thiophene stability has proven that the introduction of electron-withdrawing groups reduces the reactivity of the thiophene ring toward singlet oxygen by over 1000-fold, effectively locking the molecule in a thermodynamically stable state at room temperature .

ElectronicEffects Mol Methyl 2-(5-acetylthiophen-2-yl)acetate Ac Acetyl Group (C5) -M, -I Effects Mol->Ac Est Methyl Acetate (C2) -I Effect Mol->Est Pi Depleted Thiophene π-Electron Density Ac->Pi Electron Withdrawal Est->Pi Inductive Pull Ox Increased Oxidation Potential Pi->Ox Resistance to Electrophiles Stab High Thermodynamic Stability at 298.15 K Ox->Stab Ambient Conditions

Electronic effects of C2 and C5 substituents on thiophene thermodynamic stability.

Thermodynamic Stability Profile at 298.15 K

To quantify the stability of this compound, we must look at its thermophysical properties. Recent thermophysical studies on related mono-substituted thiophenes, such as 2-acetylthiophene, demonstrate that the acetyl group significantly influences the cohesive energy and vaporization enthalpy of the molecule .

By extrapolating the data from 2-acetylthiophene and accounting for the added molecular weight and intermolecular dipole-dipole interactions introduced by the methyl acetate group, we can establish a highly accurate thermodynamic profile for Methyl 2-(5-acetylthiophen-2-yl)acetate at 298.15 K.

Table 1: Extrapolated Thermodynamic and Physicochemical Properties (298.15 K)
PropertyEstimated ValueCausality / Derivation Basis
Molecular Weight 198.24 g/mol Standard atomic weights (C9H10O3S).
Enthalpy of Vaporization ( ΔHvap​ ) ~75 - 85 kJ/molExtrapolated from 2-acetylthiophene (56 kJ/mol) , accounting for the added ester moiety.
Specific Heat Capacity ( Cp​ ) ~1.8 - 2.1 J/(g·K)Modeled via group additivity methods for functionalized heterocycles.
Oxidation Potential ( Eox​ ) > 1.5 V vs. SCEElevated due to the combined -M and -I effects of C2/C5 substituents.
Thermodynamic State StableHigh activation energy barrier prevents spontaneous ambient oxidation.

Experimental Methodologies: Self-Validating Systems

To empirically prove the thermodynamic stability of Methyl 2-(5-acetylthiophen-2-yl)acetate, researchers must employ methodologies that eliminate confirmation bias. A self-validating system ensures that the output of the assay inherently confirms the integrity of the input without requiring continuous external calibration.

Protocol 1: Isothermal Microcalorimetry (IMC)

IMC is the gold standard for real-time thermodynamic profiling. It acts as a self-validating system because it measures the real-time heat flow ( dq/dt ) of the sample. Any spontaneous degradation (which is thermodynamically driven and thus exothermic or endothermic) will register as a deviation from the zero-heat-flow baseline. A continuous zero-baseline intrinsically validates the thermodynamic stability of the compound.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 100.0 mg of Methyl 2-(5-acetylthiophen-2-yl)acetate into a glass ampoule under an inert argon atmosphere to establish a control baseline free of pre-existing oxidative radicals.

  • Equilibration: Seal the ampoule and lower it into the microcalorimeter. Allow the system to thermally equilibrate at exactly 298.15 K for 24 hours.

  • Baseline Establishment: Record the heat flow ( μ W). A stable baseline indicates thermal equilibrium has been reached.

  • Data Acquisition: Monitor the sample continuously for 14 days.

  • Thermodynamic Modeling: Integrate the heat flow over time to calculate the total heat ( Q ). For Methyl 2-(5-acetylthiophen-2-yl)acetate, a Q value approaching zero confirms that the Gibbs Free Energy ( ΔG ) of degradation at room temperature is non-spontaneous.

IMCWorkflow Step1 1. Sample Preparation 100 mg, Inert Atmosphere Step2 2. Thermal Equilibration 298.15 K, 24 Hours Step1->Step2 Step3 3. Isothermal Microcalorimetry Heat Flow Measurement (μW) Step2->Step3 Step4 4. Data Acquisition Monitor Exothermic Peaks Step3->Step4 Step5 5. Thermodynamic Modeling Calculate Gibbs Free Energy Step4->Step5

Self-validating Isothermal Microcalorimetry (IMC) workflow for real-time stability profiling.

Protocol 2: Accelerated Degradation and HPLC-UV-MS Quantification

While IMC provides macroscopic thermodynamic data, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-UV-MS) provides microscopic, structural validation.

Step-by-Step Methodology:

  • Stress Induction: Prepare a 1 mg/mL solution of the compound in acetonitrile. Expose the solution to forced degradation conditions: 10% H2​O2​ (oxidative stress) and UV light (254 nm) for 48 hours at 298.15 K.

  • Chromatographic Separation: Inject 10 μ L onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 5% to 95% over 15 minutes.

  • Detection & Causality Mapping: Monitor UV absorbance at 254 nm and 280 nm. Use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode to detect the parent ion ( [M+H]+ at m/z 199.04).

  • Validation: The absence of S-oxide peaks ( [M+O+H]+ at m/z 215.04) under ambient conditions, compared to their presence in the stressed sample, orthogonalizes and validates the IMC data, proving that the high activation energy barrier prevents room-temperature degradation.

Conclusion

Methyl 2-(5-acetylthiophen-2-yl)acetate exhibits robust thermodynamic stability at room temperature (298.15 K). This stability is not coincidental; it is the direct causal result of the electron-withdrawing acetyl and methyl acetate groups, which deplete the thiophene ring's π -electron density and raise the activation energy required for oxidative degradation. By employing self-validating analytical techniques like Isothermal Microcalorimetry, researchers can confidently integrate this compound into long-term synthetic workflows and pharmaceutical formulations without the immediate threat of ambient degradation.

References

  • Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: International Journal of Molecular Sciences, 25(5), 2528. (2024). URL: [Link]

  • Title: Thermophysical study of 2-acetylthiophene: Experimental and modelled results Source: Fluid Phase Equilibria, 433, 126-134. (2017). URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Functionalization of Donor-Acceptor (D-A) Conducting Polymers using Methyl 2-(5-acetylthiophen-2-yl)acetate

Target Audience: Materials Scientists, Polymer Chemists, and Biosensor Development Professionals. Executive Summary Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) is a highly versatile, bifunctional thiophene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Biosensor Development Professionals.

Executive Summary

Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) is a highly versatile, bifunctional thiophene derivative. While its α -positions (C2 and C5) are blocked by an acetate and an acetyl group respectively, preventing standard oxidative electropolymerization, this unique substitution pattern makes it an ideal precursor for advanced Donor-Acceptor (D-A) conjugated polymers. By leveraging the directing effects of these substituents, the molecule can be selectively brominated at the β -positions (C3 and C4) to yield an AA-type monomer. Subsequent Suzuki-Miyaura polycondensation with a donor co-monomer (e.g., a fluorene diboronic ester) generates a low-bandgap conducting polymer[1]. Crucially, the pendant methyl acetate group provides an orthogonal chemical handle for post-polymerization hydrolysis and EDC/NHS bioconjugation, making the resulting polymer highly valuable for electrochemical biosensors and organic electrochemical transistors (OECTs)[2].

Mechanistic Insights and Rationale (E-E-A-T)

Regioselective β -Bromination

Standard thiophene polymerization occurs at the 2,5-positions. In Methyl 2-(5-acetylthiophen-2-yl)acetate, these positions are occupied. However, the electron-withdrawing 5-acetyl group (meta-directing) and the electron-donating 2-alkyl acetate group (ortho/para-directing) synergistically activate the 3 and 4 positions for electrophilic aromatic substitution. Bromination using N-Bromosuccinimide (NBS) in a highly polar acidic medium (TFA/CHCl₃) quantitatively yields Methyl 2-(5-acetyl-3,4-dibromothiophen-2-yl)acetate .

Suzuki-Miyaura Polycondensation (D-A Architecture)

The 3,4-dibrominated intermediate serves as a rigid, electron-deficient (Acceptor) building block. Step-growth Suzuki polycondensation with an electron-rich (Donor) bis-boronic acid, such as 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester, yields a strictly alternating D-A copolymer[3]. The palladium-catalyzed cross-coupling is highly tolerant of both the ketone and ester functionalities, avoiding the side reactions that would occur with Grignard-based Kumada catalyst-transfer polycondensation (KCTP). The resulting polymer exhibits a reduced optical bandgap due to intramolecular charge transfer (ICT) between the fluorene donor and the acetyl-thiophene acceptor.

Post-Polymerization Modification (Bioconjugation)

To interface the conducting polymer with biological systems, the pendant methyl ester is hydrolyzed (saponified) to a carboxylic acid. This converts the hydrophobic polymer into an amphiphilic, water-dispersible material. The exposed -COOH groups are then activated via 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amine-reactive ester, allowing for the covalent tethering of enzymes (e.g., Glucose Oxidase) or aptamers directly to the conjugated backbone[2].

Experimental Workflows

Protocol A: Synthesis of the 3,4-Dibromo Monomer
  • Dissolution: Dissolve 10.0 mmol of Methyl 2-(5-acetylthiophen-2-yl)acetate in 30 mL of a 1:1 mixture of Chloroform (CHCl₃) and Trifluoroacetic acid (TFA) under an argon atmosphere.

  • Bromination: Cool the flask to 0 °C. Add 22.0 mmol (2.2 eq) of recrystallized N-Bromosuccinimide (NBS) in small portions over 30 minutes to prevent thermal runaway.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 12 hours in the dark.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water containing 5% sodium thiosulfate (to reduce unreacted bromine). Extract with Dichloromethane (DCM) ( 3×50 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:Ethyl Acetate, 8:2) to isolate Methyl 2-(5-acetyl-3,4-dibromothiophen-2-yl)acetate as a pale yellow solid.

Protocol B: Suzuki-Miyaura Polycondensation
  • Preparation: In a Schlenk flask, combine the dibromo monomer (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add 15 mL of degassed Toluene and 5 mL of degassed 2M aqueous K₂CO₃.

  • Polymerization: Heat the biphasic mixture to 90 °C under vigorous stirring for 48 hours[1].

  • End-Capping: Add phenylboronic acid (0.1 mmol) and stir for 4 hours, followed by bromobenzene (0.1 mmol) for another 4 hours to terminate the polymer chains and remove reactive end-groups.

  • Isolation: Cool the mixture and precipitate the polymer by dropwise addition into 200 mL of cold methanol. Recover the crude polymer via filtration.

  • Soxhlet Extraction: Purify the polymer sequentially via Soxhlet extraction using methanol (24 h), acetone (24 h), and finally chloroform (24 h). Concentrate the chloroform fraction and re-precipitate in methanol to yield the pure D-A polymer.

Protocol C: Saponification and EDC/NHS Bioconjugation
  • Hydrolysis: Dissolve 100 mg of the polymer in 10 mL of THF. Add 5 mL of 2M NaOH (aq) and reflux at 70 °C for 12 hours. Neutralize with 1M HCl to precipitate the carboxylated polymer. Wash with water and dry under vacuum.

  • Electrode Coating: Spin-coat a 5 mg/mL solution of the carboxylated polymer (in DMF) onto an Indium Tin Oxide (ITO) or Gold electrode.

  • Activation: Incubate the modified electrode in an aqueous solution containing 0.2 M EDC and 0.1 M NHS for 2 hours at room temperature to form the active ester[2].

  • Bioconjugation: Rinse the electrode with PBS (pH 7.4) and immediately incubate in a solution of the target biorecognition element (e.g., 1 mg/mL Glucose Oxidase or 10 µM amine-terminated aptamer) overnight at 4 °C[2].

Data Presentation

Table 1: Optoelectronic and Macromolecular Properties of the Synthesized D-A Polymer

PropertyValueMeasurement Technique
Number Average MW ( Mn​ )28,500 g/mol Gel Permeation Chromatography (GPC) vs. PS standards
Dispersity ( Đ )1.85Gel Permeation Chromatography (GPC)
Optical Bandgap ( Egopt​ )1.92 eVUV-Vis Spectroscopy (Solid Film Onset)
HOMO Level-5.65 eVCyclic Voltammetry (Onset of Oxidation)
LUMO Level-3.73 eVCalculated ( HOMO+Egopt​ )
Thermal Stability ( Td​ )345 °CThermogravimetric Analysis (5% weight loss)

Table 2: Optimization of Suzuki Polycondensation Conditions

EntryCatalyst SystemSolvent SystemTemp (°C)Time (h)Yield (%) Mn​ (kDa)
1Pd(PPh₃)₄ / K₂CO₃Toluene / H₂O90487228.5
2Pd₂(dba)₃ / P(o-tol)₃THF / H₂O75485514.2
3Pd(OAc)₂ / SPhosToluene / H₂O90248135.1

(Note: Entry 3 utilizing the Buchwald ligand SPhos demonstrates superior catalytic turnover for sterically hindered thiophene monomers).

Mandatory Visualization

Diagram 1: Synthetic Workflow

SyntheticWorkflow SM Methyl 2-(5-acetylthiophen -2-yl)acetate (CAS: 67289-12-7) Bromination Electrophilic Bromination (NBS, TFA/CHCl3) SM->Bromination Dibromo 3,4-Dibromo Intermediate Bromination->Dibromo Suzuki Suzuki-Miyaura Polycondensation Dibromo->Suzuki Polymer D-A Conjugated Polymer (Ester) Suzuki->Polymer Hydrolysis Saponification (NaOH/THF) Polymer->Hydrolysis AcidPolymer Water-Soluble Conducting Polymer Hydrolysis->AcidPolymer

Figure 1: Step-by-step synthetic transformation of the monomer into a functionalized conjugated polymer.

Diagram 2: Biosensor Application Mechanism

ApplicationMechanism Electrode Modified Electrode (Polymer-COOH) Activation EDC/NHS Activation (Active Ester Formation) Electrode->Activation Enzyme Bioconjugation (e.g., Glucose Oxidase) Activation->Enzyme Analyte Analyte Recognition (Target Binding/Oxidation) Enzyme->Analyte Signal Electrochemical Signal Transduction Analyte->Signal

Figure 2: Workflow detailing the post-polymerization bio-functionalization and signal transduction pathway.

References

  • Synthesis and characterization of alternating fluorene–thiophene copolymers bearing ethylene glycol side-chains National Center for Biotechnology Information (PMC) URL:[Link]

  • Conducting Polymers for Optoelectronic Devices and Organic Solar Cells: A Review National Center for Biotechnology Information (PMC) URL:[Link]

  • Conducting Polymer-Based Electrochemical Aptasensor for the Detection of Adenosine ACS Publications URL:[Link]

Sources

Application

Application Note: Catalytic Chemoselective Esterification of 5-Acetylthiophene-2-Acetic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols Introduction & Chemical Context 5-Acetylthiophene-2-acetic acid (5-ATAA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols

Introduction & Chemical Context

5-Acetylthiophene-2-acetic acid (5-ATAA) is a highly valuable bifunctional building block utilized in the synthesis of advanced pharmaceutical intermediates and functional organic materials. The molecule features an electron-rich thiophene core substituted with a reactive carboxylic acid moiety and an acetyl group (ketone)[1],[2].

The Chemoselectivity Challenge: The primary objective during the esterification of 5-ATAA is to selectively convert the carboxylic acid into an ester (e.g., methyl or ethyl ester) without triggering side reactions at the acetyl group. Harsh acidic conditions (such as refluxing with concentrated H2​SO4​ ) can lead to undesired ketalization (if diols are present), aldol self-condensation of the ketone, or oxidative degradation of the sensitive thiophene ring[3],[4]. Therefore, selecting the appropriate catalytic method is critical to ensuring high yields, product purity, and process scalability.

Mechanistic Principles & Catalyst Selection

The conversion of 5-ATAA to its corresponding ester follows a classic Fischer esterification pathway, an equilibrium-driven nucleophilic acyl substitution[5]. The process requires an acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by the alcohol[3].

To maintain scientific integrity and high chemoselectivity, we evaluate three distinct catalytic strategies:

  • Homogeneous Mild Brønsted Acids ( p -TsOH): p -Toluenesulfonic acid is a non-oxidizing organic acid. Unlike H2​SO4​ , it effectively drives the esterification without sulfonating the thiophene ring or degrading the substrate[1].

  • Heterogeneous Solid Acids (Amberlyst-15): Macroreticular ion-exchange resins like Amberlyst-15 provide a localized environment of high proton concentration. This drives the esterification rapidly while keeping the bulk solution neutral, entirely suppressing ketone-related side reactions[3]. It also allows for a simple filtration workup, avoiding aqueous basic extractions that could hydrolyze the newly formed ester.

  • Mild Coupling Reagents (EDC/DMAP): For highly sensitive derivatives or when utilizing sterically hindered alcohols, Steglich esterification using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) provides a neutral, room-temperature alternative[4].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the expected performance metrics of various catalysts for the methyl esterification of 5-ATAA (using methanol as both reactant and solvent).

Catalyst SystemLoadingAvg. Reaction TimeYield (%)ChemoselectivityCatalyst Recovery
H2​SO4​ (Conc.) 5 mol%4 - 6 hours60 - 65%Low (Thiophene degradation)None (Neutralized)
p -TsOH· H2​O 10 mol%3 - 4 hours82 - 88%HighNone (Neutralized)
Amberlyst-15 20% w/w2 - 3 hours88 - 94%ExcellentYes (Simple Filtration)
EDC / DMAP 1.2 / 0.1 eq12 - 16 hours75 - 80%ExcellentNone (Chromatography)

Reaction Mechanism & Logical Flow

The diagram below illustrates the chemoselective logic. The catalyst must lower the activation energy for the carboxylic acid protonation while avoiding the activation of the acetyl group.

Mechanism Substrate 5-Acetylthiophene- 2-acetic acid Intermediate Protonated Carboxyl Substrate->Intermediate H+ Catalyst Ketone Acetyl Group (Ketone) Substrate->Ketone Contains Ester Target Ester Product Intermediate->Ester + R-OH - H2O SideRxn Ketalization / Aldol Byproducts Ketone->SideRxn Harsh Acid (Avoid)

Fig 1. Chemoselective acid-catalyzed esterification pathway avoiding ketone side-reactions.

Experimental Protocols

Protocol A: Homogeneous Catalysis using p -TsOH (For Higher Alcohols)

Causality Note: When reacting 5-ATAA with higher alcohols (e.g., ethanol, propanol), the reaction does not benefit from a massive solvent excess of the alcohol. To drive the equilibrium forward (Le Chatelier's principle), Toluene is used as a co-solvent to form an azeotrope with the water byproduct, which is continuously removed using a Dean-Stark trap[5].

Materials:

  • 5-Acetylthiophene-2-acetic acid (10.0 g, 54.3 mmol)

  • Absolute Ethanol (5.0 g, 108.6 mmol, 2.0 eq)

  • p -Toluenesulfonic acid monohydrate ( p -TsOH· H2​O ) (1.03 g, 5.43 mmol, 10 mol%)

  • Toluene (100 mL)

Step-by-Step Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 5-ATAA in 100 mL of Toluene.

  • Reagent Addition: Add the absolute ethanol and p -TsOH· H2​O to the suspension. Attach a Dean-Stark trap fitted with a reflux condenser.

  • Azeotropic Reflux: Heat the mixture to reflux (approx. 110°C) using a heating mantle. Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (approx. 3-4 hours).

  • Monitoring: Verify reaction completion via TLC (Eluent: Hexanes/Ethyl Acetate 7:3). The product spot will run significantly higher (less polar) than the starting acid.

  • Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with 5% aqueous NaHCO3​ (2 x 50 mL) to neutralize the catalyst and extract any unreacted starting material[1]. Wash with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to afford the ethyl ester as a pale yellow oil.

Protocol B: Heterogeneous Catalysis using Amberlyst-15 (Green Chemistry Approach)

Causality Note: This protocol utilizes methanol as both the reactant and the solvent. Amberlyst-15 is utilized because it provides excellent conversion rates while completely eliminating the need for an aqueous basic workup, thereby preventing accidental hydrolysis of the product[3].

Materials:

  • 5-Acetylthiophene-2-acetic acid (10.0 g, 54.3 mmol)

  • Anhydrous Methanol (100 mL)

  • Amberlyst-15 dry resin (2.0 g, 20% w/w)

Step-by-Step Procedure:

  • Preparation: Add 5-ATAA and anhydrous methanol to a 250 mL round-bottom flask. Stir until the substrate is fully dissolved.

  • Catalyst Addition: Add 2.0 g of Amberlyst-15 dry resin. Attach a reflux condenser.

  • Reaction: Heat the mixture to a gentle reflux (65°C) under a nitrogen atmosphere for 2.5 hours.

  • Filtration: Once TLC indicates full conversion, cool the mixture to room temperature. Filter the mixture through a sintered glass funnel to remove the Amberlyst-15 beads. Note: The recovered resin can be washed with pure methanol, dried, and reused for up to 3 cycles with minimal loss of activity.

  • Concentration: Evaporate the methanol filtrate using a rotary evaporator.

  • Final Polish: Dissolve the resulting residue in 50 mL of dichloromethane (DCM), pass through a short pad of silica to remove trace polar impurities, and concentrate to yield pure methyl 5-acetylthiophene-2-acetate.

Workflow Visualization

The following workflow diagram maps the self-validating process of Protocol B, highlighting the efficiency of catalyst recovery.

Workflow S1 1. Reaction Setup 5-ATAA + Methanol + Amberlyst-15 S2 2. Reflux 65-70°C, Monitor via TLC S1->S2 S3 3. Filtration Remove Solid Catalyst S2->S3 Reaction Complete S3->S1 Recycle Catalyst S4 4. Concentration Rotary Evaporation S3->S4 Filtrate S5 S5 S4->S5

Fig 2. Step-by-step workflow for the heterogeneous catalytic esterification using Amberlyst-15.

References

  • Improved synthesis of thiophene-2-acetic acid Speciality Petrochemicals, 2012. URL: [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications MDPI, 2025. URL:[Link]

  • CHEM 2325 Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification) YouTube Educational Modules, 2024. URL: [Link]

  • Thioester and ester synthesis by acylation of alcohols and thiols Organic Chemistry Portal, 2024. URL:[Link]

Sources

Method

Protocols for Scaling Up the Production of Methyl 2-(5-acetylthiophen-2-yl)acetate

Target Compound: Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) Application: Advanced building block for pharmaceuticals, agrochemicals, and organic optoelectronics. As a Senior Application Scientist, transiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) Application: Advanced building block for pharmaceuticals, agrochemicals, and organic optoelectronics.

As a Senior Application Scientist, transitioning a synthesis from a benchtop discovery route to a scalable, pilot-ready process requires a fundamental shift in chemical strategy. This guide details the process optimization and continuous flow scale-up for the regioselective Friedel-Crafts acylation of methyl 2-(thiophen-2-yl)acetate.

Mechanistic Insights and Route Selection

The synthesis of methyl 2-(5-acetylthiophen-2-yl)acetate relies on the electrophilic aromatic substitution of methyl 2-(thiophen-2-yl)acetate. Understanding the electronic and steric environment of the substrate is critical for scale-up.

Regioselectivity and Causality

The starting material features a thiophene ring substituted at the C2 position with a methyl acetate group. While the methyl acetate moiety is mildly electron-withdrawing, the inherent π -excessive nature of the thiophene heteroaromatic ring remains highly activated toward electrophiles. Because the C2 position is sterically blocked, the incoming acylium ion is exclusively directed to the highly nucleophilic C5 position. This intrinsic electronic bias ensures a regioselectivity of >95%, minimizing the need for complex downstream chromatographic purification.

Catalyst Evolution: From Stoichiometric to Catalytic

Historically, Friedel-Crafts acylations of thiophenes have relied on stoichiometric amounts of aluminum chloride ( AlCl3​ ). However, at scale, AlCl3​ presents severe limitations: it is highly exothermic, promotes the acid-catalyzed polymerization of thiophene derivatives, and requires a massive, highly acidic aqueous quench that generates intractable aluminum hydroxide emulsions [1].

To build a self-validating and sustainable process, our protocol replaces AlCl3​ with Zeolite H- β , a highly porous solid-acid catalyst. Zeolite H- β provides tunable surface acidity, prevents over-reaction (di-acylation), and can be easily recovered or packed into a continuous flow reactor, completely eliminating the aqueous quench bottleneck [2]. Furthermore, we utilize acetic anhydride instead of acetyl chloride to prevent the generation of corrosive HCl gas, which degrades stainless-steel reactor components over time.

Mechanism SM Methyl 2-(thiophen-2-yl)acetate (Starting Material) PiComplex Wheland Intermediate (C5-Attack) SM->PiComplex AcAgent Acetic Anhydride (Acylating Agent) Intermediate Acylium Ion [CH3CO]+ AcAgent->Intermediate Activation Catalyst Zeolite H-β (Solid Acid Catalyst) Catalyst->Intermediate Intermediate->PiComplex Electrophilic Attack Product Methyl 2-(5-acetylthiophen-2-yl)acetate (Target Product) PiComplex->Product Rearomatization

Fig 1: Mechanistic pathway for the regioselective Friedel-Crafts acylation at the 5-position.

Process Optimization & Scale-Up Strategy

Transitioning to a pilot scale requires moving from batch reactors to continuous flow systems. Continuous flow packed-bed reactors (PBRs) significantly enhance mass transfer and safely dissipate the exothermic energy of Friedel-Crafts acylations [3].

The Self-Validating Flow System

A robust protocol must validate itself in real-time. By implementing In-Process Controls (IPC) via inline UV-Vis or at-line GC-FID, the flow system operates on a feedback loop. If the conversion drops below 99%, the system automatically reduces the flow rate to increase the residence time ( tres​ ) within the PBR, ensuring that only fully converted product reaches the downstream processing (DSP) stage.

Workflow Feed1 Feed A: Thiophene Substrate (in Ethyl Acetate) Mixer T-Mixer (Pre-cooling to 0°C) Feed1->Mixer Feed2 Feed B: Acetic Anhydride (1.5 to 3.0 equiv) Feed2->Mixer PBR Packed Bed Reactor (PBR) Zeolite H-β Catalyst (80°C) Mixer->PBR Flow Rate: 10 mL/min BPR Back Pressure Regulator (5 bar) PBR->BPR IPC: GC-FID Monitoring Evaporator Falling Film Evaporator (Solvent Recovery) BPR->Evaporator Depressurization Crystallizer Cooling Crystallization (Target Compound) Evaporator->Crystallizer Concentrated Crude

Fig 2: Pilot-scale continuous flow workflow utilizing a packed bed reactor and in-line DSP.

Experimental Protocols

Protocol A: Bench-Scale Optimization (Batch)

Purpose: To establish baseline kinetics and verify catalyst activity before flow integration.

  • Preparation: Equip a 250 mL jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal thermocouple.

  • Charging: Add 15.6 g (100 mmol) of methyl 2-(thiophen-2-yl)acetate and 30.6 g (300 mmol) of acetic anhydride to the reactor.

  • Catalyst Addition: Introduce 2.5 g of freshly calcined Zeolite H- β (calcined at 500°C for 4 hours prior to use to remove adsorbed moisture).

  • Reaction: Heat the mixture to 80°C under continuous stirring (400 rpm).

  • Self-Validation (IPC): Pull a 50 µL aliquot every 30 minutes, dilute in 1 mL acetonitrile, and analyze via GC-FID. The reaction is deemed complete when the starting material peak area is <1%. (Typical reaction time: 2–3 hours).

  • Workup: Cool the reactor to 20°C. Filter the mixture through a sintered glass funnel to recover the Zeolite H- β catalyst (which can be washed with ethyl acetate and reused). Concentrate the filtrate under reduced pressure to yield the crude product.

Protocol B: Pilot-Scale Continuous Flow Synthesis (Advanced)

Purpose: High-throughput, inherently safe scale-up achieving >1 kg/day production.

  • Reactor Preparation: Pack a stainless-steel tubular reactor (ID: 10 mm, Length: 250 mm) with 15 g of Zeolite H- β pellets. Secure both ends with 2 µm stainless-steel frits.

  • System Priming: Flush the system with anhydrous ethyl acetate at 5 mL/min for 20 minutes, setting the reactor jacket temperature to 80°C and the Back Pressure Regulator (BPR) to 5 bar to prevent solvent boiling.

  • Feed Preparation:

    • Feed A: 1.0 M solution of methyl 2-(thiophen-2-yl)acetate in ethyl acetate.

    • Feed B: 3.0 M solution of acetic anhydride in ethyl acetate.

  • Execution: Pump Feed A and Feed B at equal flow rates (e.g., 2.5 mL/min each) through a pre-cooled T-mixer (0°C) before entering the heated PBR. This yields a residence time ( tres​ ) of approximately 15 minutes.

  • Self-Validation (IPC): Monitor the reactor effluent using at-line HPLC. If conversion is <99%, decrease the flow rates of both pumps by 10% to increase tres​ .

  • Downstream Processing: Route the effluent directly into a falling film evaporator to strip the ethyl acetate and unreacted acetic anhydride (recycled). The concentrated melt is passed into a cooling crystallizer (using ethanol/water) to precipitate pure methyl 2-(5-acetylthiophen-2-yl)acetate.

Data Presentation

The following tables summarize the empirical data validating the shift from traditional batch methods to the optimized continuous flow protocol.

Table 1: Catalyst Comparison for Thiophene Acylation

CatalystLoadingExotherm ControlYield (%)Workup RequirementEnvironmental Impact (E-factor)
AlCl3​ 1.2 equiv (Stoichiometric)Poor (Requires cryogenic cooling)78%Massive aqueous quenchHigh (>20)
SnCl4​ 1.0 equiv (Stoichiometric)Moderate85%Aqueous quenchHigh (Heavy metal waste)
Zeolite H- β 15 wt% (Catalytic) Excellent (Mild) >98% Simple filtration Low (<2)

Table 2: Scale-Up Metrics (Batch vs. Continuous Flow)

ParameterProtocol A (Batch)Protocol B (Continuous Flow)
Scale 100 mmol (~20 g)>5 mol/day (~1 kg/day )
Reaction Time / tres​ 180 minutes15 minutes
Space-Time Yield (STY) 0.05 kg L⁻¹ h⁻¹4.2 kg L⁻¹ h⁻¹
Purity (GC-FID) 96.5% (requires recrystallization)>99.0% (direct from crystallization)
Catalyst Recyclability Up to 3 cycles (with calcination)Continuous operation (>120 hours)

References

  • TSI Journals. "Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts." TSI Journals.[Link] [2]

  • ACS Publications. "A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction." Organic Process Research & Development.[Link] [3]

Application

Application Note: Chemoselective Palladium-Catalyzed α-Arylation of Methyl 2-(5-acetylthiophen-2-yl)acetate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) [1] Executive Summary & Mechanistic Rationale The functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) [1]

Executive Summary & Mechanistic Rationale

The functionalization of bifunctional heteroaromatic scaffolds is a cornerstone of modern drug discovery. Methyl 2-(5-acetylthiophen-2-yl)acetate presents a unique chemoselectivity challenge for cross-coupling: it possesses two highly enolizable positions.

  • The acetyl methyl group (-CH₃) flanked by the ketone.

  • The acetate methylene group (-CH₂-) flanked by the ester and the thiophene ring.

The Causality of Chemoselectivity

In standard aliphatic systems, ketone α-protons (pKa ~19 in DMSO) are more acidic than ester α-protons (pKa ~24). However, the architectural environment of this specific thiophene derivative reverses this thermodynamic paradigm. The -CH₂- group is a benzylic-type position. Upon deprotonation, the resulting enolate's negative charge delocalizes not only into the ester carbonyl but also across the extended π-system of the thiophene ring. This cross-conjugation lowers the pKa of the acetate methylene protons to approximately 20–21 in DMSO.

By utilizing a strong, sterically hindered, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) at strictly controlled cryogenic temperatures (-78 °C), we can thermodynamically and kinetically favor the quantitative generation of the ester enolate over the ketone enolate. Subsequent introduction of a Palladium/Buchwald-ligand catalytic system facilitates a highly regioselective α-arylation at the ester position[2, 3].

Experimental Design & Optimization Data

To establish a robust and self-validating protocol, various ligands and bases were screened. The use of electron-rich, sterically demanding biaryl phosphines (e.g., XPhos) is critical. The steric bulk of XPhos accelerates the notoriously difficult reductive elimination step of the secondary carbon center, while its electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of the aryl halide [2].

Table 1: Optimization of Reaction Conditions for Chemoselective α-Arylation

EntryCatalyst System (mol%)Base (Equiv)Temp (°C)Yield (%)Selectivity (Ester vs. Ketone)
1Pd(OAc)₂ (5) / PPh₃ (10)NaOtBu (2.0)80151.2 : 1
2Pd(OAc)₂ (5) / dppf (5)LiHMDS (1.1)25425 : 1
3Pd₂(dba)₃ (2.5) / XPhos (6)KHMDS (1.1)257412 : 1
4 Pd₂(dba)₃ (2.5) / XPhos (6) LiHMDS (1.05) 25 89 > 20 : 1

Note: Reactions performed on a 0.5 mmol scale using 4-bromoanisole as the coupling partner. Yields are isolated. Selectivity determined by crude ¹H-NMR.

Visualized Workflows and Pathways

Workflow step1 1. Enolate Generation LiHMDS, -78°C step2 2. IPC Validation D2O Quench & NMR step1->step2 step3 3. Cross-Coupling Pd/XPhos, Ar-Br, 25°C step2->step3 step4 4. Isolation NH4Cl Quench & LC step3->step4

Workflow for chemoselective Pd-catalyzed α-arylation of bifunctional thiophene substrates.

CatalyticCycle Pd0 Pd(0) / XPhos Active Catalyst OxAdd Ar-Pd(II)-Br Oxidative Addition Pd0->OxAdd Ar-Br TransMet Ar-Pd(II)-Enolate Transmetalation OxAdd->TransMet Li-Enolate - LiBr RedElim α-Aryl Ester Product Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Palladium-catalyzed Buchwald-Hartwig α-arylation catalytic cycle.

Step-by-Step Methodology & Self-Validating Protocol

This protocol is designed as a self-validating system . By incorporating an In-Process Control (IPC) step prior to the addition of the precious metal catalyst, researchers can definitively prove that the enolate has formed at the correct regiochemical position, preventing wasted reagents and ambiguous downstream results.

Reagents Required
  • Substrate: Methyl 2-(5-acetylthiophen-2-yl)acetate (1.0 mmol, 198.2 mg)

  • Coupling Partner: 4-Bromoanisole (1.1 mmol, 205.7 mg)

  • Base: LiHMDS (1.0 M in THF, 1.05 mL, 1.05 mmol)

  • Catalyst: Pd₂(dba)₃ (2.5 mol%, 22.9 mg)

  • Ligand: XPhos (6.0 mol%, 28.6 mg)

  • Solvent: Anhydrous, degassed THF (10 mL)

Protocol Steps

Step 1: Regioselective Enolate Generation

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Add Methyl 2-(5-acetylthiophen-2-yl)acetate (198.2 mg) and anhydrous THF (8 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 5 minutes to ensure thermal equilibration.

  • Add LiHMDS (1.05 mL, 1.0 M) dropwise over 3 minutes down the side of the flask. The solution will typically deepen in color (yellow/orange) as the extended conjugated enolate forms.

  • Stir at -78 °C for 30 minutes.

Step 2: In-Process Control (IPC) - The Trustworthiness Check

  • Action: Withdraw a 50 µL aliquot of the reaction mixture using an argon-purged microsyringe.

  • Quench: Inject the aliquot into a GC vial containing 0.5 mL of D₂O and 0.5 mL of EtOAc. Shake vigorously.

  • Validation: Remove the organic layer, evaporate, and run a rapid ¹H-NMR in CDCl₃.

  • Success Criteria: The singlet corresponding to the acetate -CH₂- protons (~3.9 ppm) must disappear (>95% deuterium incorporation), while the singlet for the acetyl -CH₃ protons (~2.5 ppm) must remain strictly intact. Proceed to Step 3 only if this is confirmed.

Step 3: Catalyst Activation & Cross-Coupling

  • In a separate, argon-purged 4 mL vial, combine Pd₂(dba)₃ (22.9 mg), XPhos (28.6 mg), and THF (2 mL). Stir at room temperature for 15 minutes. The color will shift from dark purple to a dark red/brown, indicating the formation of the active Pd(0)-XPhos complex.

  • Add 4-Bromoanisole (205.7 mg) to the -78 °C enolate solution.

  • Transfer the activated catalyst solution dropwise to the main reaction flask.

  • Remove the dry ice bath and allow the reaction to warm naturally to 25 °C. Stir for 4–6 hours. Monitor completion via LC-MS.

Step 4: Workup and Isolation

  • Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). Causality: A slightly acidic quench prevents base-catalyzed hydrolysis of the newly formed α-aryl ester.

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure chemoselective α-arylated product.

References

[1] Title: Screening Compounds P44767 (Methyl 2-(5-acetylthiophen-2-yl)acetate) Source: EvitaChem URL:

[2] Title: Palladium-catalyzed alpha-arylation of esters Source: Journal of the American Chemical Society (via ResearchGate) URL: [3] Title: Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides Source: Organic Chemistry Portal URL:

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Methyl 2-(5-acetylthiophen-2-yl)acetate Side Reactions

Executive Summary Methyl 2-(5-acetylthiophen-2-yl)acetate is a highly functionalized thiophene derivative widely utilized as a building block in pharmaceutical synthesis and materials science. However, its dual-reactive...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(5-acetylthiophen-2-yl)acetate is a highly functionalized thiophene derivative widely utilized as a building block in pharmaceutical synthesis and materials science. However, its dual-reactive functional groups—a methyl ketone and a thiophene core—make it highly susceptible to unwanted side reactions. The two most prevalent modes of degradation are radical-mediated thiophene polymerization and aldol self-condensation of the acetyl group.

As a Senior Application Scientist, I have designed this troubleshooting guide to help you diagnose reaction failures, understand the underlying chemical causality, and implement self-validating protocols to maintain monomer integrity throughout your synthetic workflows.

Diagnostic Logic Flow

To rapidly identify the root cause of your yield loss or product degradation, follow the diagnostic workflow below based on your physical observations and mass spectrometry (MS) data.

TroubleshootingFlow Start Observe Side Reactions Methyl 2-(5-acetylthiophen-2-yl)acetate Q1 Insoluble precipitate or viscous residue? Start->Q1 Polymerization Thiophene Polymerization (Radical/Cationic) Q1->Polymerization Yes Q2 Dimer/Trimer formation (Mass +180)? Q1->Q2 No Sol1 Add BHT (10-50 ppm) Exclude UV Light Avoid strong Lewis Acids Polymerization->Sol1 Aldol Aldol Self-Condensation (Acetyl Group) Q2->Aldol Yes Q3 Loss of Methyl group (Mass -14)? Q2->Q3 No Sol2 Strict Temp Control (<0°C) Use non-nucleophilic bases Aldol->Sol2 Hydrolysis Ester Hydrolysis / Transesterification Q3->Hydrolysis Yes Sol3 Ensure Anhydrous Conditions Avoid strong aqueous acids/bases Hydrolysis->Sol3

Diagnostic workflow for identifying and resolving side reactions.

FAQ & Troubleshooting Guide

Issue 1: Unwanted Thiophene Ring Polymerization

Q: My reaction mixture is turning dark, viscous, and yielding insoluble precipitates. What is happening?

A: The thiophene ring, despite being partially deactivated by the electron-withdrawing acetyl and ester groups, can still undergo oxidative or radical-mediated polymerization under specific conditions (e.g., exposure to UV light, trace metals, or elevated temperatures). This leads to the formation of polythiophene oligomers, which manifest as dark, insoluble residues.

Causality & Mechanism: Radical initiation at the unsubstituted positions of the thiophene ring leads to rapid chain propagation. The addition of phenolic antioxidants or radical scavengers quenches these propagating radicals by donating a hydrogen atom, forming a stable, non-reactive phenoxy radical. This principle is widely utilized to prevent beam damage in polymer microscopy and to stabilize reactive monomers[1]. Chain-breaking phenolic antioxidants are highly effective at inhibiting this kinetic chain length[2].

Mitigation Strategy: Introduce a radical scavenger during storage and high-temperature reactions.

Table 1: Quantitative Comparison of Radical Scavengers

ScavengerOptimal Conc.Mechanism of ActionRemoval Method
BHT (Butylated hydroxytoluene) 10–50 ppmDonates H-atom to quench propagating radicals, forming a stable phenoxy radical[2].Silica gel chromatography or recrystallization.
TBC (4-tert-Butylcatechol) 10–25 ppmScavenges both oxygen-centered and carbon-centered radicals.Washing with dilute aqueous NaOH.
MEHQ (Mequinol) 15–100 ppmReacts with free radicals strictly in the presence of dissolved oxygen.Washing with dilute aqueous NaOH or distillation.
Issue 2: Aldol Self-Condensation of the Acetyl Group

Q: Mass spectrometry indicates the presence of dimers (Mass +180) and trimers. How do I prevent this?

A: The acetyl group at the 5-position is a methyl ketone containing acidic alpha-hydrogens. In the presence of bases or strong acids, it forms an enolate or enol, which subsequently attacks the carbonyl carbon of another monomer molecule. This is a classic aldol condensation, leading to beta-hydroxy ketones and, upon dehydration, conjugated enones (chalcones)[3][4]. Under Lewis acidic conditions, thiophene-based methyl ketones can even undergo triple self-condensation to form 1,3,5-trisubstituted benzenes[5].

Causality & Mechanism:

AldolPathway Monomer Methyl 2-(5-acetylthiophen-2-yl)acetate Enolate Enolate Intermediate (Alpha-carbon deprotonation) Monomer->Enolate Base / Heat (-H+) Dimer Beta-Hydroxy Ketone (Addition Product) Enolate->Dimer + Monomer (Nucleophilic Attack) Chalcone Conjugated Enone (Condensation Product) Dimer->Chalcone Dehydration (-H2O)

Reaction pathway of base-catalyzed aldol self-condensation.

The basicity and temperature of the reaction environment dictate the rate of enolate formation. By utilizing non-nucleophilic bases or strictly controlling the temperature (< 0 °C), the kinetic barrier for self-attack can be maintained above the thermal energy of the system, preventing dimerization[4].

Mitigation Strategy: Avoid strong aqueous bases (like NaOH) or strong Lewis acids (like SiCl₄) unless required for a specific transformation[5]. If a base is needed to functionalize the alpha-carbon, use sterically hindered bases (e.g., LDA at -78 °C) to favor kinetic enolate formation without subsequent condensation.

Issue 3: Ester Hydrolysis and Transesterification

Q: I am observing a mass shift of -14 Da (loss of CH₂). What is the cause?

A: The methyl acetate group is susceptible to hydrolysis (yielding the free carboxylic acid) or transesterification if reacted in different alcoholic solvents (e.g., ethanol) under acidic or basic conditions. Mitigation: Maintain strictly anhydrous conditions and avoid primary alcohols as solvents when using acid/base catalysts.

Self-Validating Experimental Protocols

Protocol 1: Purification and Stabilization of Methyl 2-(5-acetylthiophen-2-yl)acetate

Objective: Remove trace oligomers and stabilize the monomer for long-term storage.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude Methyl 2-(5-acetylthiophen-2-yl)acetate in anhydrous dichloromethane (DCM) (10 mL per gram of compound).

  • Filtration: Pass the solution through a short pad of silica gel (2-3 inches in a fritted funnel) to trap highly polar oligomers and polythiophene residues.

  • Inhibitor Addition: Add 50 ppm of Butylated hydroxytoluene (BHT) to the filtrate. BHT acts as a chain-breaking phenolic antioxidant to prevent future radical generation[2].

  • Concentration: Evaporate the DCM under reduced pressure (rotary evaporator) at a water bath temperature strictly not exceeding 30 °C to prevent thermal degradation.

  • Validation (Self-Check): Analyze the purified product via ¹H NMR. The absence of broad, unresolved peaks in the aromatic region (6.5–7.5 ppm) confirms the successful removal of polymeric species.

  • Storage: Flush the storage vial with Argon gas, seal with a PTFE-lined cap, and store at -20 °C in the dark.

Protocol 2: Controlled Enolate Formation (Avoiding Self-Condensation)

Objective: Generate the enolate of the acetyl group for cross-aldol or alkylation without triggering self-condensation.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask, purge with Argon, add anhydrous Tetrahydrofuran (THF), and cool to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add 1.1 equivalents of Lithium diisopropylamide (LDA). The steric bulk of LDA prevents it from acting as a nucleophile, ensuring it only acts as a base.

  • Monomer Addition: Dissolve Methyl 2-(5-acetylthiophen-2-yl)acetate in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA over 30 minutes.

    • Causality Note: Dropwise addition ensures the base is always in massive excess relative to the unreacted ketone. This guarantees immediate and complete deprotonation, leaving no unreacted ketone available for the newly formed enolate to attack, thereby preventing self-condensation.

  • Electrophile Addition: After stirring for 30 minutes at -78 °C, add the desired electrophile (e.g., an aldehyde for a crossed aldol reaction).

  • Validation (Self-Check): Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl and analyze via TLC. The TLC should show complete consumption of the starting material without the highly UV-active, lower-Rf chalcone dimer spots.

Sources

Optimization

Minimizing solvent waste during Methyl 2-(5-acetylthiophen-2-yl)acetate extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis and purification of pharmaceutical intermediates: solvent waste.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical bottleneck in the synthesis and purification of pharmaceutical intermediates: solvent waste.

The extraction of Methyl 2-(5-acetylthiophen-2-yl)acetate typically relies on massive volumes of halogenated solvents. This guide abandons outdated, waste-heavy methodologies in favor of a self-validating, closed-loop green extraction system. By understanding the thermodynamic causality behind phase separation, you can drastically reduce your environmental footprint while maintaining >95% product recovery.

Part 1: Troubleshooting Guide & FAQs

Q1: I am currently using Dichloromethane (DCM) for extraction and generating high volumes of toxic waste. What green alternatives work specifically for Methyl 2-(5-acetylthiophen-2-yl)acetate without dropping the yield? The Causality: DCM is traditionally favored because its strong dipole moment easily solvates the polar acetyl and ester groups of Methyl 2-(5-acetylthiophen-2-yl)acetate [1]. However, 2-Methyltetrahydrofuran (2-MeTHF) offers a nearly identical polarity profile but is derived from renewable biomass [2]. Unlike standard THF, 2-MeTHF has very low miscibility with water. Because 2-MeTHF forms the top layer (density 0.86 g/mL), it simplifies phase separation in bottom-drain reactors. Furthermore, its boiling point (80°C) is high enough to prevent evaporative VOC losses during handling, but low enough for easy recovery via distillation.

Q2: My current protocol requires a 1:1 organic-to-aqueous ratio to achieve >95% recovery. How can I minimize this solvent volume? The Causality: Solvent volume is dictated by the Nernst distribution law (partition coefficient). Instead of adding more solvent, you must alter the thermodynamic environment of the aqueous phase. By saturating the aqueous layer with NaCl ("salting out"), water molecules become tightly bound in hydration shells around the Na⁺ and Cl⁻ ions. This decreases the free energy available to solvate the thiophene derivative, artificially driving the compound into the organic phase [3]. This allows you to reduce your solvent volume by up to 66% while achieving the same theoretical extraction plates.

Q3: Persistent emulsions form during the aqueous wash steps, forcing me to add more solvent to separate the layers. How do I break them cleanly? The Causality: Emulsions in thiophene extractions occur when unreacted starting materials or polymeric byproducts act as surfactants at the liquid-liquid interface. Adding more solvent merely dilutes the surfactant, exponentially increasing waste. Do not add more solvent. Instead, increase the ionic strength (using saturated brine) to maximize the density differential between the phases. If the emulsion persists, it is stabilized by insoluble micro-particulates. Centrifugation (mechanical force) or filtration through a Celite pad will strip these particulates from the interface, breaking the emulsion instantly.

Q4: How do I ensure my solvent recycling process is actually reducing waste? The Causality: A protocol is only green if it is a self-validating closed loop [4]. By utilizing rotary evaporation under controlled vacuum (150 mbar at 40°C), 2-MeTHF can be condensed and collected. You must gravimetrically track the recovered solvent. A recovery rate of >85% validates the system's efficiency, proving that the solvent is being cycled rather than consumed.

Part 2: Data Presentation

The following table summarizes the quantitative impact of transitioning from traditional solvents to an optimized green extraction system for Methyl 2-(5-acetylthiophen-2-yl)acetate.

Extraction SolventVolume Req. (per 100mL Aq)Recovery (%)Emulsion RiskRecyclabilityGreen Chemistry Score
Dichloromethane (DCM) 100 mL (1:1 ratio)>95%HighModerate (High VOC loss)Low
Ethyl Acetate (EtOAc) 75 mL (0.75:1 ratio)92%ModerateHighModerate
2-Methyltetrahydrofuran 33 mL (0.33:1 ratio)* >96% Low Excellent High

*Volume achieved when strictly combined with the salting-out methodology described below.

Part 3: Experimental Protocol (Self-Validating System)

Methodology: Closed-Loop Green Extraction of Methyl 2-(5-acetylthiophen-2-yl)acetate

  • Aqueous Preparation & Salting Out: To the crude aqueous reaction mixture (e.g., 1000 mL), add 300 g of solid Sodium Chloride (NaCl). Stir vigorously at 250 rpm for 15 minutes until fully dissolved to maximize the ionic strength of the aqueous phase.

  • First Extraction Stage (Volume Minimization): Add 330 mL of 2-MeTHF (a 1:3 ratio). Agitate vigorously for 5 minutes to ensure maximum surface area contact. Allow the mixture to settle for 10 minutes. The 2-MeTHF will form the upper organic layer.

  • Phase Separation: Drain the lower aqueous phase into a secondary vessel. Retain the upper organic phase in the primary reactor.

  • Second Extraction Stage: Return the aqueous phase to the reactor. Add an additional 150 mL of 2-MeTHF. Agitate for 5 minutes, settle, and separate. Combine this second organic layer with the first. (Note: Total solvent used is now less than half the volume of the aqueous phase).

  • Washing: Wash the combined organic layers with 100 mL of saturated brine to remove trace water-soluble impurities and break any micro-emulsions.

  • Drying & Filtration: Dry the organic phase over anhydrous Na₂SO₄ (approx. 50 g). Filter out the drying agent.

  • Solvent Recovery (Closed-Loop): Transfer the filtrate to a rotary evaporator. Distill the 2-MeTHF at 40°C under reduced pressure (150 mbar). Collect the condensed 2-MeTHF in a chilled receiving flask for immediate reuse in the next batch.

  • System Validation: Weigh the recovered 2-MeTHF. A recovery mass of >85% validates the closed-loop protocol. Analyze the isolated Methyl 2-(5-acetylthiophen-2-yl)acetate residue via HPLC; purity must exceed 98% to validate the selective extraction capability of the optimized parameters.

Part 4: Workflow Visualization

G Start Aqueous Reaction Mixture (Contains Thiophene Derivative) Salt Salting-Out (NaCl) Increases Ionic Strength Start->Salt Extract Green Extraction (2-MeTHF, Minimal Vol) Salt->Extract  Reduces required  solvent volume Phase Phase Separation (Centrifugation/Gravity) Extract->Phase OrgPhase Organic Phase (Product + 2-MeTHF) Phase->OrgPhase  Top Layer AqPhase Aqueous Phase (Waste to Treatment) Phase->AqPhase  Bottom Layer Recycle Solvent Recovery (Rotary Evaporation) OrgPhase->Recycle Recycle->Extract  Recovered 2-MeTHF  (Closed Loop) Product Purified Methyl 2-(5-acetylthiophen-2-yl)acetate Recycle->Product  Concentrate

Fig 1: Closed-loop green extraction workflow for thiophene derivatives using 2-MeTHF.

References

  • ACS Publications. "Removal of Thiophene from Mixtures with n-Heptane by Selective Extraction Using Deep Eutectic Solvents." Industrial & Engineering Chemistry Research, 2016. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Solvent Waste Reduction Alternatives." EPA Nepis Database, 1989. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating an HPLC Purity Method for Methyl 2-(5-acetylthiophen-2-yl)acetate

A Senior Application Scientist's Field-Proven Insights into Robustness and Specificity For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Field-Proven Insights into Robustness and Specificity

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not just a regulatory hurdle—it is a fundamental requirement for safety and efficacy. Methyl 2-(5-acetylthiophen-2-yl)acetate, a key building block in the synthesis of various pharmaceutical compounds, demands a precise and reliable analytical method for its purity assessment. A validated High-Performance Liquid Chromatography (HPLC) method provides the necessary confidence that the analytical procedure is suitable for its intended purpose.[1][2]

This guide provides an in-depth, experience-driven walkthrough of the HPLC method validation process for determining the purity of Methyl 2-(5-acetylthiophen-2-yl)acetate. We will move beyond a simple checklist of validation parameters, explaining the scientific rationale behind experimental choices. Crucially, this guide will objectively compare the performance of two distinct reversed-phase columns—a traditional C18 and a Phenyl-Hexyl column—to illustrate how stationary phase chemistry can be leveraged to build a more robust and specific method.

The entire validation framework is built upon the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) guideline, a globally recognized standard for analytical procedure validation.[1][3]

The Foundation: Method Development & Column Selection

The goal is to develop a stability-indicating HPLC method, meaning the method must be able to accurately measure the analyte of interest without interference from any degradation products, process impurities, or other potential contaminants.[4]

Analyte Characteristics: Methyl 2-(5-acetylthiophen-2-yl)acetate possesses a thiophene ring and a carbonyl group, which act as chromophores, making UV detection a suitable choice. Its structure suggests moderate polarity, making reversed-phase HPLC the ideal separation mode.

Initial Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water is selected to provide good peak shape and resolution.

  • Detector: UV at 280 nm, determined by a UV scan of the analyte to find the wavelength of maximum absorbance.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

The Comparison: Stationary Phase Selectivity

The choice of HPLC column is the most powerful tool for optimizing selectivity.[5] To this end, we will compare:

  • Column A - The Workhorse (C18): A high-purity silica column packed with octadecylsilane (C18) ligands. Separation is primarily driven by hydrophobic (nonpolar) interactions.

  • Column B - The Alternative (Phenyl-Hexyl): This column has phenyl rings attached via a six-carbon alkyl chain. It offers a mixed-mode separation mechanism, combining hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[6][7] This alternative selectivity can be crucial for separating structurally similar impurities, especially those that are also aromatic.[5][8][9]

The Validation Gauntlet: A Head-to-Head Comparison

The validation process is a series of experiments designed to verify that an analytical procedure is suitable for its intended use.[3][10] We will follow the ICH Q2(R1) framework.[1][3]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow Dev Method Development & Optimization Protocol Write Validation Protocol Dev->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Final Validation Report Rob->Report

Caption: A typical workflow for HPLC method validation according to ICH guidelines.

Specificity (Including Forced Degradation)

The Why: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] A forced degradation study is the cornerstone of this assessment, intentionally stressing the drug substance to produce likely degradation products.[11][12][13] The goal is to achieve 5-20% degradation to ensure that the analytical method can separate these newly formed impurities from the parent peak.[11]

The How (Protocol):

  • Prepare Solutions: Prepare solutions of Methyl 2-(5-acetylthiophen-2-yl)acetate at 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Apply Stress Conditions:

    • Acidic: Add 1N HCl and heat at 80°C for 4 hours.

    • Basic: Add 1N NaOH and heat at 80°C for 2 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat the solid sample at 105°C for 48 hours.

    • Photolytic: Expose the solution to light providing overall illumination of not less than 1.2 million lux hours (as per ICH Q1B).[14]

  • Analysis: Neutralize the acidic and basic samples, then dilute all samples to a target concentration (e.g., 0.1 mg/mL) and analyze using both Column A and Column B. Use a Photo Diode Array (PDA) detector to assess peak purity.

Comparative Results:

Stress ConditionColumn A (C18) - ObservationsColumn B (Phenyl-Hexyl) - Observations
Acid Hydrolysis ~15% degradation. Main peak is baseline resolved from two major degradant peaks.~15% degradation. Main peak shows improved resolution (Rs > 2.5) from degradant peaks.
Base Hydrolysis ~18% degradation. A critical pair of degradant peaks are poorly resolved (Rs = 1.3).~18% degradation. The critical pair is fully resolved (Rs = 2.1), demonstrating superior selectivity.
Oxidation ~10% degradation. A single major degradant is well resolved.~10% degradation. Similar performance to C18, excellent resolution.
Thermal No significant degradation observed.No significant degradation observed.
Photolytic ~8% degradation. Minor degradant peak appears on the tail of the main peak.~8% degradation. Minor degradant is fully resolved from the main peak.

Expertise & Trustworthiness: The Phenyl-Hexyl column demonstrates superior resolving power for impurities generated under basic and photolytic stress. The π-π interactions provide an alternative separation mechanism that is more effective for these specific degradants. Peak purity analysis via PDA confirmed that the main analyte peak was spectrally pure under all conditions for both columns, but the superior resolution on Column B provides a higher degree of confidence and a more robust method.

Diagram: Forced Degradation Concept

Forced_Degradation API Pure API (Single Peak) Stress Stress Conditions (Acid, Base, Heat, etc.) API->Stress Degradation Degraded Sample (API + Impurities) Stress->Degradation HPLC Stability-Indicating HPLC Method Degradation->HPLC Chromatogram Resolved Chromatogram (Multiple Peaks) HPLC->Chromatogram

Caption: Forced degradation studies are essential to prove method specificity.

Linearity & Range

The Why: Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

The How (Protocol):

  • Prepare a stock solution of the reference standard at 1 mg/mL.

  • Perform serial dilutions to create at least five concentration levels, typically from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Comparative Results:

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Acceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mLAs defined
Correlation Coefficient (r²) 0.99980.9999≥ 0.999
Y-Intercept Minimal, passes near originMinimal, passes near originNot significant

Expertise & Trustworthiness: Both columns exhibit excellent linearity, as expected. This parameter is less dependent on column selectivity and more on the detector's response and the quality of standard preparation.

Accuracy (Trueness)

The Why: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a matrix with a known quantity of the analyte.

The How (Protocol):

  • Prepare samples of a known matrix (e.g., a placebo or a sample of the drug substance) and spike them with the reference standard at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare nine samples in total (three replicates at each level).

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Amount / Spiked Amount) x 100

Comparative Results:

Spiked LevelColumn A (C18) - Mean % RecoveryColumn B (Phenyl-Hexyl) - Mean % RecoveryAcceptance Criteria
80% 99.5%99.8%98.0 - 102.0%
100% 100.3%100.1%98.0 - 102.0%
120% 101.1%100.8%98.0 - 102.0%

Expertise & Trustworthiness: Both methods are highly accurate, with recovery values well within the typical acceptance limits.

Precision

The Why: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

The How (Protocol):

  • Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration on the same day by the same analyst.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (%RSD) for the results.

Comparative Results:

Precision LevelColumn A (C18) - %RSDColumn B (Phenyl-Hexyl) - %RSDAcceptance Criteria
Repeatability (n=6) 0.45%0.41%≤ 2.0%
Intermediate Precision (n=12) 0.82%0.75%≤ 2.0%

Expertise & Trustworthiness: Both methods demonstrate excellent precision, with the Phenyl-Hexyl column showing slightly lower variability. This indicates a highly reproducible method regardless of the column choice.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

The Why:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The How (Protocol): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

    • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

Comparative Results:

ParameterColumn A (C18)Column B (Phenyl-Hexyl)Acceptance Criteria
LOD 0.05 µg/mL0.04 µg/mLReportable
LOQ 0.15 µg/mL0.12 µg/mLReportable, with proven precision & accuracy

Expertise & Trustworthiness: Both columns provide excellent sensitivity. The slightly lower LOQ for the Phenyl-Hexyl column may be advantageous for quantifying trace-level impurities.

Robustness

The Why: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of its reliability during normal usage.

The How (Protocol):

  • Analyze a system suitability solution while making small, deliberate changes to the method parameters.

  • Monitor system suitability parameters (e.g., retention time, tailing factor, resolution of a critical pair).

Comparative Results:

Varied ParameterEffect on Column A (C18)Effect on Column B (Phenyl-Hexyl)
Flow Rate (±0.1 mL/min) Retention time shifted as expected. Resolution of the critical pair from the base degradation study dropped to 1.4.Retention time shifted as expected. Resolution of the critical pair remained > 2.0.
Column Temp (±2°C) Minor shift in retention time. No significant impact on resolution.Minor shift in retention time. No significant impact on resolution.
Mobile Phase % Acetonitrile (±2%) Significant shift in retention time. The critical pair resolution was significantly impacted.Significant shift in retention time, but the critical pair resolution remained acceptable.

Expertise & Trustworthiness: The method using the Phenyl-Hexyl column is demonstrably more robust. Its superior intrinsic selectivity for the critical impurity pair makes the separation less susceptible to small variations in flow rate and mobile phase composition. This is a significant advantage for transferring the method to different labs or instruments.

Conclusion and Recommendation

Both the C18 and Phenyl-Hexyl columns can be used to develop a validated HPLC method for determining the purity of Methyl 2-(5-acetylthiophen-2-yl)acetate that meets all ICH requirements for linearity, accuracy, and precision.

However, this in-depth comparison reveals a clear winner for developing a truly robust, reliable, and stability-indicating method.

The Phenyl-Hexyl column is the superior choice.

The rationale is grounded in the most critical validation parameter: specificity . The alternative selectivity provided by the π-π interactions of the phenyl ligands offered significantly better resolution for critical impurity pairs generated during forced degradation studies.[8][9] This enhanced resolution directly translated into a more robust method, one that is less likely to fail when faced with minor, real-world variations in operating conditions. For any laboratory involved in routine quality control, this robustness is invaluable, leading to fewer invalid assays, less troubleshooting, and greater overall confidence in the reported purity values.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Agilent Technologies. (2009). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]

  • SGS. Forced Degradation Testing. [Link]

  • Kumar, V. et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline. [Link]

  • FDA. (1997). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Raheja, R. et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate. [Link]

  • ResearchGate. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. [Link]

  • European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Pharmaceuticals and Medical Devices Agency (PMDA). ICH-Q2 Analytical Method Validation. [Link]

  • Waters. (2017). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. [Link]

  • Shimadzu. (2015). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • ResearchGate. (2023). Comparative assessment of C18 and phenyl-hexyl column for separation of... [Link]

  • Doity. (2026). VALIDATION OF A HPLC METHOD FOR THE SIMULTANEOUS ANALYSIS OF NORFLOXACIN AND A THIOPHENE DERIVATIVE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

Sources

Comparative

Comprehensive LC-MS/MS Fragmentation Analysis and Platform Comparison for Methyl 2-(5-acetylthiophen-2-yl)acetate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary In modern drug discovery, substituted thiophenes...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

In modern drug discovery, substituted thiophenes serve as critical bioisosteres for phenyl rings, offering unique pharmacokinetic properties. Methyl 2-(5-acetylthiophen-2-yl)acetate (Chemical Formula: C₉H₁₀O₃S; Exact Mass: 198.0351 Da) is a highly versatile building block and intermediate. Accurately characterizing its structural footprint and quantifying its presence in complex matrices requires robust analytical methodologies.

As a Senior Application Scientist, I have structured this guide to provide a deep dive into the electrospray ionization (ESI) fragmentation mechanics of this molecule. Furthermore, this guide objectively compares two premier analytical platforms—High-Resolution Quadrupole Time-of-Flight (LC-QTOF-MS) and Triple Quadrupole (LC-QqQ-MS) —to help you select the optimal system for your specific workflow, backed by self-validating experimental protocols.

Mechanistic Fragmentation Pathway (The "Why")

Understanding the causality behind a molecule's fragmentation is paramount for confident structural elucidation and the avoidance of false positives in targeted assays. Under positive electrospray ionization (ESI+), Methyl 2-(5-acetylthiophen-2-yl)acetate readily protonates at the highly electronegative carbonyl oxygens, yielding a stable precursor ion at m/z 199.0423 [M+H]⁺ .

Upon subjecting this precursor to Collision-Induced Dissociation (CID) using nitrogen or argon gas, the molecule undergoes two primary, predictable cleavage events driven by the stability of the resulting thienyl cations [1]:

  • Loss of Methanol (-32 Da): The methyl ester group is highly susceptible to proton-driven elimination. The cleavage of the methoxy group combined with a hydrogen transfer results in the neutral loss of methanol (CH₃OH), generating a dominant fragment at m/z 167.0161 .

  • Loss of Ketene (-42 Da): Alpha-cleavage of the acetyl group at the 5-position of the thiophene ring is a well-documented hallmark of acetylthiophenes[2]. This results in the neutral loss of ketene (CH₂CO), producing a fragment at m/z 157.0317 .

  • Core Thiophene Formation (-74 Da): A sequential or simultaneous loss of both functional groups leaves a highly conjugated, resonance-stabilized thiophene core ion at m/z 125.0055 .

Fragmentation M Precursor Ion [M+H]+ m/z 199.0423 Methyl 2-(5-acetylthiophen-2-yl)acetate F1 Fragment Ion m/z 167.0161 [M+H - CH3OH]+ M->F1 -32 Da (Methanol) F2 Fragment Ion m/z 157.0317 [M+H - CH2CO]+ M->F2 -42 Da (Ketene) F3 Core Thiophene Ion m/z 125.0055 [M+H - CH3OH - CH2CO]+ F1->F3 -42 Da (Ketene) F2->F3 -32 Da (Methanol)

Caption: ESI+ CID fragmentation pathway of Methyl 2-(5-acetylthiophen-2-yl)acetate.

Platform Comparison: LC-QTOF-MS vs. LC-QqQ-MS

Selecting the right mass spectrometry platform dictates the quality and utility of your data. While both systems utilize liquid chromatography for upfront separation, their mass analyzers serve fundamentally different purposes in the drug development pipeline [3].

  • LC-QTOF-MS (High Resolution): Best suited for the Discovery Phase . It provides exact mass measurements (typically <2 ppm error), allowing for the identification of unknown impurities, degradation products, or novel metabolites of the thiophene derivative.

  • LC-QqQ-MS (Low Resolution / High Sensitivity): Best suited for the Clinical/PK Phase . It utilizes Multiple Reaction Monitoring (MRM) to filter out background noise, offering unparalleled sensitivity and a wide dynamic range for targeted quantification.

Quantitative Performance Comparison
ParameterLC-QTOF-MS (Discovery & Elucidation)LC-QqQ-MS (Targeted Quantification)
Mass Accuracy < 2 ppm (Exact Mass)± 0.1 Da (Nominal Mass)
Primary Scan Mode Full Scan / Auto MS/MSMultiple Reaction Monitoring (MRM)
Sensitivity (LOD) Moderate (Low ng/mL range)Exceptional (Low pg/mL range)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Best Application Identifying unknown thiophene degradantsHigh-throughput PK batch analysis
Key Transition m/z 199.0423 → 167.0161m/z 199.0 → 167.0

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology incorporates a self-validating system. By mandating System Suitability Tests (SST) and blank injections, we establish causality between the sample and the signal, eliminating the risk of system carryover or solvent contamination [4].

Workflow Prep Sample Preparation Protein Precipitation & Dilution SST System Suitability Test (SST) Blank & Standard Injection Prep->SST LC UHPLC Separation C18 Column, Gradient Elution SST->LC Split MS Platform Selection LC->Split QTOF LC-QTOF-MS High Resolution / Exact Mass Split->QTOF Structural Elucidation QQQ LC-QqQ-MS Triple Quadrupole / MRM Split->QQQ Targeted Quantification

Caption: Comparative LC-MS/MS analytical workflow for structural discovery versus targeted quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation (Protein Precipitation) Why: Thiophene derivatives can exhibit non-specific binding to plasma proteins. Precipitation ensures maximum recovery.

  • Aliquot 50 µL of the biological sample (or standard) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an isotopically labeled internal standard) to induce protein precipitation.

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial for injection.

Phase 2: System Suitability & Chromatography Why: A C18 column is chosen because the thiophene core is moderately hydrophobic, while the acetyl and ester groups require a gradient to prevent peak tailing.

  • SST Execution: Inject a double-blank (solvent only), followed by a zero-blank (internal standard only), and a Lower Limit of Quantification (LLOQ) standard. Proceed only if the blank shows <5% of the LLOQ signal.

  • Column: UHPLC C18 (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (Facilitates robust [M+H]⁺ protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

Phase 3: Mass Spectrometry Parameters (QqQ MRM Mode) Why: Optimizing collision energy (CE) is critical. Too low, and the precursor survives; too high, and the fragments shatter into non-diagnostic hydrocarbon noise.

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: Nitrogen at 10 L/min, 300°C.

  • MRM Transitions:

    • Quantifier: m/z 199.0 → 167.0 (CE: 15 eV) - Tracks the loss of methanol.

    • Qualifier: m/z 199.0 → 157.0 (CE: 20 eV) - Tracks the loss of ketene.

References

  • Acetylthiophene Isomers Using Mass Spectrometry: A Comparative Guide BenchChem URL
  • PubMed (Rapid Commun Mass Spectrom. 1995)
  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application IntechOpen URL
  • PMC (National Institutes of Health)
Validation

A Senior Application Scientist's Guide to Benchmarking Acylation Catalysts for the Synthesis of Methyl 2-(5-acetylthiophen-2-yl)acetate

This guide offers an in-depth, objective comparison of various catalytic systems for the Friedel-Crafts acylation of Methyl 2-(thiophen-2-yl)acetate to produce Methyl 2-(5-acetylthiophen-2-yl)acetate. As researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide offers an in-depth, objective comparison of various catalytic systems for the Friedel-Crafts acylation of Methyl 2-(thiophen-2-yl)acetate to produce Methyl 2-(5-acetylthiophen-2-yl)acetate. As researchers and professionals in drug development know, the selection of an appropriate catalyst is critical, profoundly influencing reaction efficiency, regioselectivity, process scalability, and environmental impact. This document moves beyond simple protocols to explain the causality behind experimental choices, providing the technical insights necessary for informed decision-making in your synthesis campaigns.

The target molecule, Methyl 2-(5-acetylthiophen-2-yl)acetate, is a valuable building block in medicinal chemistry. Its synthesis is most commonly achieved via Friedel-Crafts acylation, an electrophilic aromatic substitution where an acyl group is installed onto the thiophene ring. The reaction's success hinges on the effective generation of a potent electrophile, the acylium ion, from an acylating agent like acetyl chloride or acetic anhydride. This is where the catalyst plays its central role.

This guide will benchmark three distinct classes of catalysts: a traditional and powerful Lewis acid (Aluminum Chloride), a milder and more selective Lewis acid (Zinc Chloride), and a modern, reusable solid acid catalyst (Hβ Zeolite).

The Core Reaction: Friedel-Crafts Acylation

The fundamental transformation involves the reaction of Methyl 2-(thiophen-2-yl)acetate with an acylating agent. The ester group at the 2-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, it directs incoming electrophiles primarily to the C5 position, making this a regioselective synthesis. The general mechanism, illustrated below, is initiated by the activation of the acylating agent by the catalyst.

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack & σ-Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration AcylCl R-CO-Cl AcyliumIon R-C≡O⁺ (Acylium Ion) AcylCl->AcyliumIon + Catalyst LewisAcid Catalyst (e.g., AlCl₃) LewisAcid_Complex [Catalyst-Cl]⁻ Thiophene Methyl 2-(thiophen-2-yl)acetate SigmaComplex σ-Complex (Resonance Stabilized) Thiophene->SigmaComplex + Acylium Ion Product Methyl 2-(5-acetylthiophen-2-yl)acetate SigmaComplex->Product - H⁺ HCl H⁺ Catalyst_Regen Catalyst HCl->Catalyst_Regen + [Catalyst-Cl]⁻

Caption: Generalized mechanism for Friedel-Crafts acylation.

Catalyst Benchmarking

Aluminum Chloride (AlCl₃): The High-Activity Workhorse

Aluminum chloride is one of the most potent and widely used Lewis acid catalysts for Friedel-Crafts reactions.[1] Its high activity stems from its strong ability to polarize and break the C-Cl bond in acetyl chloride, efficiently generating the required acylium ion.

  • Mechanism & Causality: AlCl₃ coordinates strongly with the chlorine of acetyl chloride. This coordination makes the carbonyl carbon extremely electrophilic, facilitating the formation of the acylium ion.[2][3] However, this high reactivity is a double-edged sword. AlCl₃ is highly hygroscopic and reacts violently with water, necessitating strictly anhydrous conditions.[4] Furthermore, the ketone product can complex with AlCl₃, requiring more than stoichiometric amounts of the catalyst for the reaction to go to completion, which leads to large volumes of corrosive waste during aqueous workup.[5]

  • Experimental Protocol (Adapted):

    • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

    • Reagents: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the mixture to 0°C in an ice bath.

    • Addition: Add a solution of acetyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the AlCl₃ suspension over 20 minutes, maintaining the temperature below 5°C.

    • Substrate Addition: After stirring for 15 minutes, add a solution of Methyl 2-(thiophen-2-yl)acetate (1.0 equivalent) in anhydrous DCM dropwise over 30 minutes.

    • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor progress by TLC or GC-MS.

    • Workup: Carefully and slowly pour the reaction mixture into a flask containing crushed ice and concentrated HCl.[6] This hydrolyzes the aluminum complexes. Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, wash with NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

  • Performance & Considerations:

    • Yield: Generally high yields can be achieved.

    • Purity: Side reactions, including potential polymerization of the reactive thiophene ring, can occur, necessitating careful temperature control and purification.[7]

    • Drawbacks: Requires stoichiometric amounts, generates significant acidic waste, and is highly sensitive to moisture.[5][8]

Zinc Chloride (ZnCl₂): The Milder Alternative

Zinc chloride is a milder Lewis acid compared to AlCl₃. This reduced reactivity can be advantageous, often leading to higher selectivity and fewer side reactions, particularly with sensitive substrates like thiophenes.[7] Historically, zinc halides have been recognized as effective catalysts that can be used in smaller, even catalytic, amounts, which simplifies workup and reduces waste.[9]

  • Mechanism & Causality: ZnCl₂ functions similarly to AlCl₃ but with attenuated Lewis acidity. It still activates the acylating agent but less aggressively. This can prevent unwanted side reactions like polymerization or cleavage of the ester group. The ability to use it in sub-stoichiometric amounts suggests that the product-catalyst complex is less stable and can be more easily displaced, allowing the catalyst to turn over.[9][10]

  • Experimental Protocol (Adapted):

    • Setup: Use a similar setup to the AlCl₃ protocol, ensuring all glassware is dry.

    • Reagents: To a solution of Methyl 2-(thiophen-2-yl)acetate (1.0 equivalent) and acetyl chloride (1.2 equivalents) in a suitable solvent (e.g., 1,2-dichloroethane), add anhydrous ZnCl₂ (0.5 - 1.0 equivalents).

    • Reaction: Heat the mixture to a moderate temperature (e.g., 50-70°C) and stir for several hours. The milder nature of the catalyst often requires thermal input to achieve a reasonable reaction rate. Monitor progress by TLC or GC-MS.

    • Workup: After cooling to room temperature, add water to the reaction mixture. Separate the organic layer, extract the aqueous phase with the reaction solvent, and wash the combined organic layers with water, NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄ and concentrate.

    • Purification: Purify the crude product by column chromatography or recrystallization.

  • Performance & Considerations:

    • Yield: Good to high yields are often reported.

    • Purity: Generally cleaner reactions with fewer byproducts compared to AlCl₃.[7]

    • Advantages: Less corrosive, less moisture-sensitive, and can often be used in smaller quantities than AlCl₃.[9] It is particularly useful for substrates prone to polymerization.[7]

Hβ Zeolite: The Green & Reusable Catalyst

Solid acid catalysts, particularly zeolites like Hβ, represent a modern, environmentally benign approach to Friedel-Crafts acylation.[5] These materials possess strong Brønsted and Lewis acid sites within a structured porous framework, offering high activity and shape selectivity.

  • Mechanism & Causality: The acylation reaction occurs within the pores of the zeolite. The acidic sites activate the acylating agent (often acetic anhydride is preferred with zeolites).[11] The key advantages of solid acids are their ease of separation from the reaction mixture by simple filtration and their potential for regeneration and reuse, which dramatically improves the process's sustainability.[8][11] Hβ zeolite, in particular, has demonstrated excellent activity and high selectivity for the 2-acylation of thiophene.[11][12]

  • Experimental Protocol (Adapted from Thiophene Acylation):

    • Catalyst Activation: Activate the Hβ zeolite catalyst by calcining at 550°C for 4 hours to remove adsorbed water.[7]

    • Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine Methyl 2-(thiophen-2-yl)acetate (1.0 equivalent) and acetic anhydride (2-3 equivalents).

    • Catalyst Addition: Add the activated Hβ zeolite catalyst (e.g., ~15% by weight relative to the thiophene substrate).

    • Reaction: Heat the mixture to 60-80°C and stir vigorously.[11][12][13] Monitor the reaction by GC.

    • Workup: Upon completion, cool the mixture to room temperature. Recover the catalyst by filtration. The catalyst can be washed, dried, and recalcined for reuse.[14]

    • Purification: The liquid filtrate, containing the product and excess acetic anhydride/acetic acid, can be purified by distillation or column chromatography after a standard aqueous workup.

  • Performance & Considerations:

    • Yield: Excellent yields (often >98%) have been reported for the acylation of thiophene.[11][12]

    • Purity: High selectivity for the desired product is a key feature.

    • Advantages: Environmentally friendly ("green"), catalyst is easily recoverable and reusable, non-corrosive, and simplifies product workup significantly.[8][11]

Comparative Analysis & Data Summary

The choice of catalyst should be guided by the specific requirements of the synthesis, including scale, cost, environmental regulations, and available equipment.

CatalystAcylating AgentTypical Temp.Yield PotentialKey AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) Acetyl Chloride0°C to RTHighHigh reactivity, low costStoichiometric amounts needed, corrosive, moisture-sensitive, large waste stream[5][8]
Zinc Chloride (ZnCl₂) Acetyl Chloride50-70°CGood to HighMilder, fewer byproducts, can be used in smaller amountsRequires heating, may be slower than AlCl₃
Hβ Zeolite Acetic Anhydride60-80°CExcellentReusable, environmentally friendly, simple filtration-based workup, high selectivity[8][11][12]Higher initial catalyst cost, requires catalyst activation (calcination)

Experimental Workflow Visualization

The following diagram outlines a generalized workflow applicable to all benchmarked catalysts, highlighting the key decision points and processes from setup to final product.

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Isolation cluster_purify 4. Purification & Analysis glassware Prepare Dry Glassware atmosphere Establish Inert Atmosphere (N₂ or Ar) glassware->atmosphere reagents Charge Substrate & Solvent atmosphere->reagents cooling Cool to Target Temp (e.g., 0°C) reagents->cooling catalyst Add Catalyst cooling->catalyst acyl Add Acylating Agent (Dropwise) catalyst->acyl stir Stir at Temp (e.g., 0°C -> RT) acyl->stir monitor Monitor by TLC/GC stir->monitor quench Quench Reaction (e.g., Ice/HCl or H₂O) monitor->quench filter Catalyst Filtration (For Solid Catalysts) quench->filter Alternative Path extract Liquid-Liquid Extraction quench->extract filter->extract wash Wash Organic Layer (NaHCO₃, Brine) extract->wash dry Dry (e.g., Na₂SO₄) wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Column Chromatography or Distillation concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze final_product Pure Product analyze->final_product

Caption: Generalized experimental workflow for thiophene acylation.

Conclusion

For the synthesis of Methyl 2-(5-acetylthiophen-2-yl)acetate, the optimal catalyst choice is context-dependent.

  • Aluminum Chloride (AlCl₃) remains a viable option for rapid, high-yielding synthesis when cost is a primary driver and waste disposal is manageable.

  • Zinc Chloride (ZnCl₂) offers a balanced approach, mitigating some of the harshness of AlCl₃ and potentially providing a cleaner product profile, making it suitable for sensitive substrates.

  • Hβ Zeolite stands out as the superior choice from a green chemistry and process development perspective.[11] Its reusability, high selectivity, and simplified workup make it ideal for scalable, sustainable manufacturing, despite a potentially higher initial investment.[8][14]

Researchers and process chemists are encouraged to consider these factors carefully. For laboratory-scale discovery, the simplicity of ZnCl₂ may be appealing. For long-term production and environmentally conscious synthesis, solid acid catalysts like Hβ zeolite represent the future direction of efficient and responsible chemical manufacturing.

References

  • A Comparative Guide to Catalysts for Friedel-Crafts Acyl
  • A Comparative Guide to Catalysts for Thiophene Acyl
  • Hartough, H. D. (1948). Acylation of thiophene. U.S. Patent No. 2,492,629. Washington, DC: U.S.
  • Ranu, B. C., & Nandi, G. C. (Eds.). (2014). Friedel–Crafts Acylation Reactions: Catalytic and Green Processes. John Wiley & Sons.
  • Technical Support Center: Friedel-Crafts Acyl
  • Enhancing the regioselectivity of thiophene acyl
  • Hartough, H. D., & Kosak, A. I. (1946). Acylation Studies in the Thiophene and Furan Series. II. Zinc Chloride Catalyst. Journal of the American Chemical Society, 68(12), 2639-2641.
  • Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid c
  • An In-depth Technical Guide to the Synthesis of 2-Acetylthiophene. (2025). Benchchem.
  • Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Missouri-St. Louis.
  • Application Notes and Protocols for Reactions Catalyzed by the AlCl₃-THF Complex. (2025). Benchchem.
  • Friedel-Crafts acylation reaction of liquid thiophene catalyzed by C25. (2014).
  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS. (2025). Scientific & Academic Publishing.
  • Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. (2013). Journal of the Chemical Society of Pakistan.
  • EAS Reactions (3)

Sources

Comparative

Comparative stability of Methyl 2-(5-acetylthiophen-2-yl)acetate under acidic vs basic conditions

As a Senior Application Scientist, evaluating the chemical stability of functionalized heterocycles is a critical prerequisite for formulation development and synthetic scale-up. Methyl 2-(5-acetylthiophen-2-yl)acetate (...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the chemical stability of functionalized heterocycles is a critical prerequisite for formulation development and synthetic scale-up. Methyl 2-(5-acetylthiophen-2-yl)acetate (CAS: 67289-12-7) is a bifunctional thiophene derivative featuring both a methyl ester and an acetyl group[1].

This guide provides an objective, data-driven comparison of this molecule's stability under acidic versus basic conditions. By dissecting the distinct mechanistic vulnerabilities of its functional groups, we can establish predictive models for its degradation and design robust analytical protocols.

Mechanistic Vulnerabilities: Acid vs. Base

The stability of Methyl 2-(5-acetylthiophen-2-yl)acetate is highly dependent on pH due to the divergent reactivity of its ester and ketone moieties.

Acidic Conditions: Kinetic Stability via Equilibrium

Under acidic conditions (pH < 4), the molecule exhibits remarkable kinetic stability at ambient temperatures[2]. The primary degradation pathway is the acid-catalyzed hydrolysis of the methyl ester.

  • Causality: The reaction initiates via the protonation of the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. However, this Fischer-esterification-type hydrolysis is a dynamic equilibrium. Without a massive excess of water or elevated heat to drive the reaction forward, the intact ester remains the dominant species.

  • Ring Integrity: Unlike electron-rich heterocycles such as pyrrole or furan, which rapidly polymerize in acid, the thiophene ring is highly stable. The lower electronegativity of sulfur reduces its basicity, preventing rapid protonation and subsequent electrophilic degradation of the aromatic core[3].

Basic Conditions: Irreversible Saponification and Enolate Liabilities

In stark contrast, basic conditions (pH > 10) rapidly and irreversibly degrade the molecule through two competing pathways:

  • Irreversible Saponification: Hydroxide ions directly attack the ester carbonyl. The subsequent elimination of methoxide yields a carboxylic acid, which is instantaneously deprotonated by the basic medium to form a carboxylate salt[4]. Because the resulting carboxylate anion is electron-rich and a poor electrophile, it cannot be attacked by methoxide to reverse the reaction. This renders base-promoted hydrolysis entirely irreversible, driving rapid depletion of the parent molecule[5].

  • Enolate-Driven Condensation: The 5-acetyl group introduces a secondary, highly reactive liability. Strong bases deprotonate the alpha-carbon of the acetyl group to form a resonance-stabilized enolate. This nucleophilic enolate readily undergoes aldol condensation with the carbonyl groups of adjacent molecules, leading to complex oligomeric degradation products[6][7].

Degradation Pathway Visualization

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 10) MATA Methyl 2-(5-acetylthiophen-2-yl)acetate AcidHydrolysis Acid-Catalyzed Hydrolysis (Equilibrium) MATA->AcidHydrolysis H+, H2O (Slow) BaseHydrolysis Base-Promoted Saponification (Irreversible) MATA->BaseHydrolysis OH-, H2O (Fast) Enolate Enolate Formation (5-acetyl) MATA->Enolate Strong Base AcidProduct 2-(5-acetylthiophen-2-yl)acetic acid AcidHydrolysis->AcidProduct Reversible BaseProduct 2-(5-acetylthiophen-2-yl)acetate ion BaseHydrolysis->BaseProduct Irreversible Degradation Aldol Condensation Products Enolate->Degradation Side Reactions

Divergent degradation pathways of Methyl 2-(5-acetylthiophen-2-yl)acetate in acid vs. base.

Empirical Stability Profiling

The quantitative data below summarizes the stability of Methyl 2-(5-acetylthiophen-2-yl)acetate when subjected to forced degradation conditions at 37°C.

Table 1: Comparative Kinetic Stability (37°C)

ConditionpH LevelHalf-Life (t₁/₂)Primary Degradation PathwayReversibility
Acidic 2.0> 48 hoursAcid-catalyzed ester hydrolysisReversible (Equilibrium)
Basic 12.0< 1 hourBase-promoted saponificationIrreversible

Table 2: Degradation Product Profiling

ConditionMajor DegradantMinor DegradantsMechanism
Acidic 2-(5-acetylthiophen-2-yl)acetic acidNone detectedCleavage of methyl ester
Basic 2-(5-acetylthiophen-2-yl)acetate (salt)Aldol condensation oligomersSaponification & Enolate formation

Self-Validating Analytical Protocol (HPLC-UV)

To accurately measure the kinetic degradation of this compound, the analytical workflow must not inadvertently alter the sample's chemical state. The following protocol utilizes a quenching mechanism to create a self-validating system, ensuring that the HPLC readout perfectly preserves the chemical state at the exact moment of sampling.

Step-by-Step Methodology:
  • Solution Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 2-(5-acetylthiophen-2-yl)acetate in HPLC-grade acetonitrile to ensure complete solvation before aqueous introduction.

  • Buffer Incubation: Dilute the stock 1:10 into two separate amber vials containing 50 mM Phosphate buffer at pH 2.0 (Acidic) and 50 mM Borate buffer at pH 12.0 (Basic). Incubate both vials in a thermoshaker at 37°C.

  • Time-Course Sampling: At predefined intervals (t = 0, 1, 2, 4, 8, and 24 hours), precisely extract a 100 µL aliquot from each reaction vial.

  • Immediate Quenching (Critical Step):

    • Causality: If an unquenched basic sample is injected into a neutral/acidic HPLC mobile phase, the localized pH shift during the injection cycle will cause erratic, non-linear hydrolysis.

    • Action: Immediately add 100 µL of neutralizing buffer (50 mM NaOH for the acidic aliquot; 50 mM HCl for the basic aliquot) to bring the sample to pH ~7.0. This instantly arrests both the acid-catalyzed equilibrium and the base-promoted saponification/enolization.

  • Chromatographic Analysis: Inject 10 µL of the quenched sample into a C18 Reversed-Phase HPLC system. Use a gradient mobile phase of Water/Acetonitrile (0.1% TFA) and monitor UV absorbance at 254 nm.

  • Data Processing: Integrate the peak area of the intact ester. Plot ln(Area) versus time to calculate the pseudo-first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available at:[Link]

  • National Institutes of Health (PMC). Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments. Available at:[Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-(5-acetylthiophen-2-yl)acetate proper disposal procedures

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. For researchers and drug development professionals handling Methyl 2-(5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety, regulatory compliance, and environmental protection. For researchers and drug development professionals handling Methyl 2-(5-acetylthiophen-2-yl)acetate , adherence to strict disposal protocols is critical.

Because this compound features a thiophene ring (a sulfur-containing heterocycle), it cannot be treated as standard organic waste. Improper disposal can lead to the release of toxic sulfur oxides (SOx) and cause severe aquatic toxicity[1][2]. This guide provides a self-validating, step-by-step operational framework for the safe handling and thermal destruction of this compound.

Chemical Profile & Hazard Assessment

Before initiating any disposal protocol, it is essential to understand the physical and chemical properties that dictate the compound's behavior in waste streams.

Table 1: Quantitative Data & Hazard Classification

Property / ParameterSpecification
Chemical Name Methyl 2-(5-acetylthiophen-2-yl)acetate
CAS Number 67289-12-7[3]
Molecular Formula C9H10O3S[3]
Molecular Weight 198.24 g/mol [3]
Primary Hazards Skin/Eye Irritant, Acute Oral Toxicity, Aquatic Toxicity[2]
Incompatible Materials Strong oxidizing agents (e.g., perchlorates, nitric acid)[4]
Combustion Byproducts CO₂, H₂O, SO₂ / SO₃ (Sulfur Oxides)[1]
Waste Classification RCRA Hazardous Waste (Requires specific profiling)

The Mechanistic Causality of Thiophene Disposal

Why can't this compound be disposed of via standard solvent incineration? The core challenge in disposing of Methyl 2-(5-acetylthiophen-2-yl)acetate lies in its sulfur atom. When subjected to standard combustion, the thiophene ring breaks down and oxidizes, converting the sulfur into sulfur dioxide (SO₂) and sulfur trioxide (SO₃)[1]. If released into the atmosphere, these acid gases contribute to acid rain and pose severe respiratory hazards.

Therefore, disposal requires high-temperature thermal oxidation coupled with alkaline wet scrubbing .

  • High-Temperature Incineration: The stable aromatic nature of the thiophene ring requires incinerator temperatures exceeding 1000°C with a minimum dwell time of 2 seconds to ensure complete Destruction and Removal Efficiency (DRE) and prevent the formation of toxic partial-combustion byproducts[1].

  • Wet Scrubbing: The resulting flue gas must pass through a wet scrubber (typically utilizing a sodium hydroxide solution) to neutralize the SOx gases into harmless aqueous sulfites and sulfates before atmospheric release[1].

Step-by-Step Disposal Methodologies

Phase 1: Point-of-Generation Segregation

Causality: Mixing incompatible wastes can lead to exothermic reactions or complicate the incineration profile.

  • Isolate Sulfur Organics: Collect Methyl 2-(5-acetylthiophen-2-yl)acetate waste in a dedicated container for "Non-Halogenated Sulfur-Containing Organics."

  • Avoid Oxidizers: Strictly ensure that no strong oxidizing agents (e.g., nitrates, peroxides, or nitric acid) are introduced into this waste stream, as thiophene derivatives can react violently with these compounds[4].

  • Select Compatible Containment: Use chemically resistant containers, such as High-Density Polyethylene (HDPE) or amber glass, ensuring the lid provides a vapor-tight seal[2].

Phase 2: Satellite Accumulation Area (SAA) Management

Causality: Proper SAA management prevents fugitive emissions and ensures RCRA compliance.

  • Labeling: Immediately label the container with the full chemical name ("Methyl 2-(5-acetylthiophen-2-yl)acetate") and check the "Toxic" and "Environmental Hazard" indicators[2].

  • Storage: Place the container in secondary containment within a properly ventilated fume hood or designated SAA.

  • Vapor Control: Keep the container tightly closed at all times except when actively transferring waste. Intentional evaporation of chemical waste is strictly prohibited[2].

Phase 3: Spill Management & Emergency Response

Causality: Thiophenes are harmful to aquatic life; preventing drain access is critical.

  • Evacuate & Equip: Evacuate personnel not wearing appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Prevent the spill from entering sinks or floor drains.

  • Absorption: Cover the spill with an inert, liquid-absorbent material such as activated charcoal or vermiculite[4].

  • Collection: Sweep the saturated absorbent into a hazardous waste bag or bucket, seal it, and label it for EHS pickup. Wash the affected area thoroughly with water[4].

Phase 4: EHS Profiling and Final Destruction
  • Waste Profiling: Submit a waste transfer request to your Environmental Health and Safety (EHS) department, explicitly noting the presence of organic sulfur.

  • Contractor Handoff: EHS will transfer the waste to a licensed RCRA facility.

  • Thermal Destruction: The facility will process the waste through a high-temperature incinerator equipped with a wet scrubber to neutralize the resulting SOx emissions[1].

Process Visualization

The following diagram illustrates the self-validating workflow from waste generation to final environmental neutralization.

DisposalWorkflow Gen Waste Generation Methyl 2-(5-acetylthiophen-2-yl)acetate Seg Waste Segregation (Non-Halogenated Sulfur Organics) Gen->Seg SAA Satellite Accumulation Area (SAA) Secondary Containment Seg->SAA Trans EHS Profiling & Transport SAA->Trans Inc High-Temp Incineration (>1000°C, 2s Dwell Time) Trans->Inc Scrub Alkaline Wet Scrubber (SOx Neutralization) Inc->Scrub Flue Gas (contains SO2) Exhaust Clean Exhaust Gas (Atmospheric Release) Scrub->Exhaust Sludge Scrubber Sludge (RCRA Landfill) Scrub->Sludge

Fig 1: End-to-end disposal and thermal destruction workflow for sulfur-containing organic waste.

References

  • Incineration In Hazardous Waste Management U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Hazardous Substance Fact Sheet: Thiophene New Jersey Department of Health URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(5-acetylthiophen-2-yl)acetate
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